molecular formula C15H14O8 B8266908 Taxifolin hydrate

Taxifolin hydrate

Cat. No.: B8266908
M. Wt: 322.27 g/mol
InChI Key: DNQPGSVMBPSRIR-LDXVYITESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Flavonoid Research

Taxifolin (B1681242), also known as dihydroquercetin, is a flavonoid belonging to the flavanonol subclass. wikipedia.orgnih.gov Flavonoids are a diverse group of polyphenolic compounds found in many plants, and they have been the subject of extensive scientific research due to their wide range of biological activities. mdpi.comfrontiersin.org The study of flavonoids dates back to 1814 when French explorer Michael Eugene Chevrel first isolated quercetin (B1663063). nutralliance.com A significant advancement in flavonoid research occurred in 1936 when Albert Szent-Györgyi and Istvan Rusniak discovered that a substance, later termed "bioflavonoids," was essential for the complete treatment of scurvy when combined with vitamin C. nutralliance.com

Taxifolin's chemical structure, characterized by a C6-C3-C6 skeleton, is fundamental to its biological functions. frontiersin.org Like other flavonoids, its properties are influenced by the degree of hydroxylation and other structural features. frontiersin.orgmdpi.com Taxifolin is found in various plants, including conifers like the Siberian and Dahurian larch, as well as in onions, olive oil, grapes, and citrus fruits. nih.govmdpi.comrussiantaxifolin.com Its presence in these natural sources has made it a compound of interest for its potential health-promoting effects. researchgate.net

The scientific community's interest in taxifolin is largely due to its potent antioxidant and anti-inflammatory properties. russiantaxifolin.comresearchgate.netnih.gov These characteristics are attributed to its ability to scavenge free radicals and modulate various cellular pathways. frontiersin.orgd-nb.info Research has explored its potential applications in various fields, including cardiology, neuroprotection, and oncology. nih.gov

Historical Perspective of Taxifolin Hydrate (B1144303) Studies

The discovery of taxifolin can be traced back to the late 1940s at the Oregon Forest Products Laboratory in the United States. nutralliance.com During an investigation into the chemical composition of Douglas-fir bark, a powerful antioxidant bioflavonoid was identified as taxifolin, or dihydroquercetin. nutralliance.com For a considerable period, it was believed that taxifolin was only present in high-value raw materials like citrus fruits and grape seeds, which limited its large-scale production and widespread study. nutralliance.com

A significant breakthrough in the availability of taxifolin for research occurred in the late 1960s. A team of scientists in Russia, led by Professor N.A. Tyukavkina, successfully isolated dihydroquercetin from larch wood. nutralliance.com This discovery was unique because the substance was obtained as a crystalline powder, an individual substance, rather than a simple plant extract. nutralliance.com This development was crucial as the technological limitations of the 20th century had previously hindered the extraction of large quantities of pure bioflavonoids, making them expensive and difficult to study extensively. nutralliance.com

Early research focused on the fundamental chemical and biological properties of taxifolin. Over the years, studies have expanded to investigate its various pharmacological activities. For instance, early studies noted its anti-inflammatory properties. frontiersin.orgnih.gov More recent historical research has delved into its potential as a chemopreventive agent and its effects on various cancer cell lines. wikipedia.org The timeline below highlights key moments in the history of taxifolin research.

YearMilestone
1936 Albert Szent-Györgyi and Istvan Rusniak discover "Vitamin P" (bioflavonoids). nutralliance.com
Late 1940s Taxifolin (dihydroquercetin) is identified in Douglas-fir bark in the USA. nutralliance.com
Late 1960s Russian scientists isolate dihydroquercetin from larch wood in crystalline form. nutralliance.com
1995 Publication on the isomerization of dihydroquercetin. acs.org
2000s onwards Intensive research into the diverse pharmacological activities of taxifolin begins. frontiersin.org

Significance of Taxifolin Hydrate in Contemporary Scientific Inquiry

In recent years, taxifolin has garnered significant attention from the scientific community for its wide array of potential therapeutic applications. frontiersin.org Contemporary research is focused on elucidating the mechanisms behind its observed biological effects and exploring its use in various health conditions.

One of the most extensively studied aspects of taxifolin is its potent antioxidant activity. frontiersin.org It is known to be a more effective antioxidant than many other common flavonoids, a property attributed to its specific chemical structure, including the phenolic hydroxyl groups on its A and C rings. frontiersin.org This antioxidant capacity is central to its protective effects against oxidative stress-induced cellular damage. russiantaxifolin.comnih.gov

Current research is actively investigating the role of taxifolin in several key areas:

Neuroprotection: Studies are exploring taxifolin's potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Research suggests it may inhibit the aggregation of amyloid-β proteins and protect neurons from damage. nih.gov

Cardiovascular Health: Taxifolin is being studied for its cardioprotective effects. Research indicates it may help in preventing diabetic cardiomyopathy by inhibiting myocyte apoptosis and reducing oxidative stress. It has also been shown to inhibit cholesterol synthesis in liver cells. frontiersin.org

Anti-cancer Activity: The anti-proliferative effects of taxifolin on various cancer cells are a major area of contemporary research. wikipedia.org Studies have shown it can inhibit fatty acid synthesis in cancer cells and may help in overcoming chemoresistance. wikipedia.org

Anti-inflammatory and Immune-modulating Effects: Taxifolin's anti-inflammatory properties are well-documented, and current studies continue to explore the underlying mechanisms, such as the inhibition of inflammatory pathways. frontiersin.orgmdpi.comnih.gov

Skin Health: Research has demonstrated taxifolin's potential in treating skin diseases by reducing inflammation and protecting against UV-induced damage. mdpi.commdpi.com

The table below summarizes some of the key research findings on taxifolin's biological activities.

Biological ActivityResearch Finding
Antioxidant Exhibits powerful free radical scavenging effects due to its phenolic hydroxyl groups. frontiersin.org
Neuroprotective Prevents aggregation of amyloid-β proteins, relevant to Alzheimer's disease research.
Cardioprotective Inhibits myocyte apoptosis in models of diabetic cardiomyopathy.
Anti-cancer Inhibits fatty acid synthesis and proliferation of cancer cells. wikipedia.org
Anti-inflammatory Reduces the production of inflammatory cytokines. mdpi.comresearchgate.net

Furthermore, the study of taxifolin's different physical forms, such as its hydrate and anhydrous polymorphs, is a recent area of investigation. nih.govresearchgate.netmdpi.com Understanding the properties of these different forms is crucial for its potential development in various applications, as it can affect solubility and stability. nih.govmdpi.com The ongoing research into taxifolin underscores its significance as a promising natural compound with multifaceted biological activities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,14-19,21H;1H2/t14-,15+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQPGSVMBPSRIR-LDXVYITESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solid State Chemistry and Pharmaceutical Crystallography of Taxifolin Hydrate

Polymorphism and Pseudopolymorphism of Taxifolin (B1681242) Hydrate (B1144303)

The investigation into taxifolin's solid-state properties has led to the identification of six distinct crystalline phases. researcher.liferesearchgate.netbvsalud.org These phases were primarily identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetry (TG). nih.govnih.govmdpi.com The identified forms include a fully hydrated phase, a partially hydrated phase, a monohydrated phase, two anhydrous polymorphs, and a probable solvated phase. nih.govnih.gov This diversity in crystalline structure underscores the importance of understanding the conditions that lead to the formation of each specific phase. mdpi.com

Identification of Crystalline Phases

The different crystalline phases of taxifolin have been designated as Phase 1 through Phase 6 based on their characterization. nih.gov The formation of these phases is highly dependent on the solvent system used for crystallization and subsequent processing conditions like heating. researcher.lifemdpi.com For instance, recrystallization from solvents like ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) has been shown to produce different crystalline forms. researchgate.net

PhaseClassificationMethod of Formation
Phase 1Fully HydratedRecrystallization from ethanol (Tax-ET)
Phase 2Partially HydratedHeating of Phase 1 at 70 °C
Phase 3Anhydrous PolymorphHeating of Phase 1 at 120 °C; Recrystallization from ethyl acetate (Tax-EA)
Phase 4MonohydratedRecrystallization from acetonitrile (B52724) (Tax-ACN)
Phase 5Anhydrous PolymorphRecrystallization from acetone (B3395972) (Tax-AC)
Phase 6Probable Solvated PhaseRecrystallization from a mixture of dichloromethane (B109758) and ethanol

Phase 1 is identified as a fully hydrated form of taxifolin, containing 2.5 moles of water per mole of taxifolin. nih.gov This phase is consistently obtained when taxifolin is recrystallized from ethanol (Tax-ET). nih.govmdpi.com The stability of this hydrated form is noteworthy; it has been shown to remain stable for at least three months, as its crystalline structure already incorporates water. nih.gov

Phase 2 is a partially hydrated phase of taxifolin. nih.gov It is not formed directly from solution but is obtained by heating the fully hydrated Phase 1 at 70 °C. nih.govmdpi.com The water content of Phase 2 can range from 0.5 to 1.5 moles per mole of taxifolin, depending on the temperature and duration of the heat treatment. mdpi.com This phase is metastable and tends to rehydrate back to the more stable Phase 1 over approximately one day at room temperature. mdpi.com

Phase 4 has been characterized as a monohydrated phase of taxifolin. nih.gov This crystalline form is produced when taxifolin is recrystallized from acetonitrile (Tax-ACN). nih.gov

Two anhydrous polymorphs of taxifolin have been identified, designated as Phase 3 and Phase 5 . nih.gov

Phase 3 can be obtained by heating Phase 1 to 120 °C. mdpi.com It is also the form produced when taxifolin is recrystallized from ethyl acetate (Tax-EA). nih.govmdpi.com Once formed, Phase 3 is stable and does not readily rehydrate. mdpi.com It has demonstrated stability over a 3-month period even under drastic temperature and relative humidity conditions (40 °C and 75% RH). nih.gov The melting onset for this phase is observed at 230.0 °C. mdpi.com

Phase 5 is the second anhydrous polymorph identified. nih.gov It is obtained through the recrystallization of taxifolin from acetone (Tax-AC). nih.gov

Anhydrous PhaseMethod of FormationThermal BehaviorStability
Phase 3Heating Phase 1 at 120 °C; Recrystallization from ethyl acetateMelting onset at 230.0 °CStable for 3 months at 40 °C and 75% RH
Phase 5Recrystallization from acetone--

Phase 6 is described as a probable solvated phase. nih.gov This phase was obtained from the recrystallization of taxifolin in a solvent system of dichloromethane:ethanol 95:5. researcher.life Unlike the stable anhydrous and fully hydrated forms, Phase 6 demonstrated high instability, with its diffractogram showing modifications after only 14 days of storage at 40 °C and 75% relative humidity. nih.gov

Anhydrous Polymorphs

Interconversion Pathways Between Polymorphic and Pseudopolymorphic Forms

The solid-state forms of taxifolin, including its anhydrous polymorphs and hydrated pseudopolymorphs, can transform into one another under specific environmental conditions, a phenomenon critical to its pharmaceutical development. These interconversion pathways are primarily driven by temperature and the presence of solvents, particularly water.

Research has identified several distinct crystalline phases of taxifolin, including a fully hydrated form (designated as Phase 1, containing 2.5 moles of water per mole of taxifolin), a partially hydrated phase (Phase 2), and anhydrous polymorphs (such as Phase 3). mdpi.comnih.gov The transitions between these forms have been systematically studied.

Heating the fully hydrated Phase 1 to approximately 70 °C induces a phase transition, converting it into the partially hydrated Phase 2. mdpi.comnih.gov This intermediate phase is metastable; at room temperature, it is stable for only a few hours and tends to reabsorb water from the atmosphere, converting back into the more stable, fully hydrated Phase 1 in about a day. mdpi.com

Further heating of either Phase 1 or the intermediate Phase 2 to temperatures around 100–120 °C leads to the formation of an anhydrous crystalline form, Phase 3. mdpi.comnih.gov This dehydration process is an irreversible transition under dry heat, as the resulting anhydrous Phase 3 is stable upon cooling and does not readily rehydrate in a short time frame. mdpi.com The conversion from a hydrate to an anhydrous form upon heating is a key interconversion pathway. mdpi.comnih.gov For example, a hydrate form of taxifolin described as "microtubes" shows a pronounced endothermic effect around 89 °C in thermal analysis, which corresponds to the elimination of crystal water to form an anhydrous version. mdpi.comnih.gov

Conversely, solvent-mediated transformations also occur. Studies have shown that an anhydrous form of taxifolin will convert into a hydrate form during equilibrium solubility experiments in aqueous solutions. mdpi.comresearchgate.netnih.gov This highlights the influence of water as a solvent in dictating the most stable crystalline form under ambient, aqueous conditions.

Stability Studies of Taxifolin Hydrate Solid Forms

The stability of taxifolin's various solid forms, particularly its hydrates, is a crucial factor for its storage and formulation. Stability studies have evaluated these forms under different conditions, including temperature and humidity.

The fully hydrated form (Phase 1) and a stable anhydrous polymorph (Phase 3) have demonstrated remarkable stability when subjected to drastic storage conditions. researchgate.netnih.gov This intrinsic stability is a desirable attribute for an active pharmaceutical ingredient (API). researchgate.net However, the stability of taxifolin is highly dependent on its specific form. The partially hydrated intermediate, Phase 2, is transient and only remains stable for a few hours at room temperature before rehydrating back to Phase 1. mdpi.com In contrast, the anhydrous Phase 3, once formed through heating, is kinetically stable and does not readily rehydrate. mdpi.com

Forced degradation studies indicate that taxifolin is susceptible to degradation under stress conditions. It is particularly thermolabile, with degradation increasing significantly in the presence of humidity, which suggests hydrolysis contributes to its breakdown. nih.gov However, under simulated gastric and intestinal fluid conditions (SGF and SIF) at 37 °C, taxifolin proved to be very stable, with almost no decomposition observed over a four-hour period. sciopen.com This suggests that despite its thermolability, the compound may remain stable during its transit through the gastrointestinal tract. sciopen.com

Advanced Characterization Methodologies for this compound Solid Forms

A comprehensive suite of analytical techniques is necessary to identify and differentiate the various solid forms of this compound. These methodologies provide critical information on crystal structure, thermal behavior, and composition.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is an essential technique for the solid-state characterization of taxifolin, allowing for the differentiation between crystalline polymorphs, pseudopolymorphs (hydrates), and amorphous forms. nih.govresearchgate.net Each crystalline solid has a unique diffraction pattern, acting as a fingerprint for that specific form.

Studies have used XRPD to identify multiple crystalline phases of taxifolin. researchgate.netnih.gov The fully hydrated form (Phase 1, Tax·2.5H₂O) is characterized by a specific monoclinic crystal structure (space group C2). nih.gov Anhydrous crystalline taxifolin exhibits a high degree of crystallinity, with sharp, characteristic diffraction peaks at various 2θ angles. sciopen.com In one study, a raw, crystalline form of taxifolin showed distinct peaks at 2θ values of 7.16, 15.48, 17.64, and 26.28, among others. nih.gov A hydrate form, referred to as taxifolin microtubes, displayed a similar but not identical pattern, with some new low-intensity peaks appearing at 2θ angles of 9.24, 10.76, and 11.64. nih.gov The disappearance of sharp diffraction peaks and the appearance of a broad "halo" in an XRPD pattern indicates the presence of an amorphous, non-crystalline form. mdpi.comresearchgate.net

Furthermore, variable-temperature XRPD (VT-XRPD) has been employed to monitor phase transitions in real-time. By collecting diffraction patterns at different temperatures, researchers have directly observed the conversion of the fully hydrated Phase 1 into the partially hydrated Phase 2 at around 70 °C, and its subsequent transformation into the anhydrous Phase 3 at approximately 120 °C. mdpi.comnih.gov

Table 1: Characteristic XRPD Peaks (2θ) for Different Forms of Taxifolin

Raw Taxifolin (Crystalline) nih.govTaxifolin Microtubes (Hydrate) nih.govTaxifolin (Crystalline) sciopen.com
7.167.16 (Shared)7.76
7.727.72 (Shared)9.35
14.289.24 (New)13.83
15.0410.76 (New)17.11
15.4811.64 (New)25.21
17.6414.28 (Shared)27.59
20.9615.04 (Shared)
24.8815.48 (Shared)
25.6017.64 (Shared)
26.2833.88 (New)
27.4042.52 (New)
31.6844.68 (New)

Thermal Analysis Techniques

Thermal analysis methods are fundamental in studying the polymorphism and pseudopolymorphism of taxifolin, revealing phase transitions, thermal stability, and the presence of bound solvents like water. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and desolvation.

DSC analysis of this compound reveals distinct thermal events that characterize its form. A hydrated form of taxifolin ("microtubes") exhibits a pronounced endothermic peak at approximately 89 °C, which corresponds to the energy required to remove the crystal water (dehydration). mdpi.com Another study on the fully hydrated Phase 1 showed a broad endotherm related to water loss, followed by a sharp endothermic peak with an onset at 121.0 °C and a subsequent exothermic peak at 136.0 °C. mdpi.com This pair of events is interpreted as a complex melt-crystallization process, corresponding to the transition from the partially hydrated Phase 2 into the more stable anhydrous Phase 3. mdpi.com

In contrast, anhydrous and amorphous forms show different profiles. Amorphous taxifolin displays an exothermic event around 144 °C, indicating "cold crystallization" into a more stable crystalline form upon heating. mdpi.com All crystalline forms of taxifolin ultimately show a sharp endothermic peak at a much higher temperature, which represents the melting point, often accompanied by decomposition. mdpi.com Reported melting points for taxifolin are typically in the range of 228 °C to 245.74 °C. mdpi.comsciopen.com

Table 2: Key Thermal Events for Taxifolin Forms Observed by DSC

Taxifolin FormThermal EventObserved Temperature (°C)Reference
Taxifolin Microtubes (Hydrate)Endotherm (Dehydration)~89 mdpi.com
Phase 1 (Fully Hydrate)Endotherm (Melt of Phase 2)121.0 (Onset) mdpi.com
Phase 1 (Fully Hydrate)Exotherm (Crystallization to Phase 3)136.0 mdpi.com
Amorphous TaxifolinExotherm (Cold Crystallization)~144 mdpi.com
Crystalline TaxifolinEndotherm (Melting with Decomposition)~228 mdpi.com
Crystalline TaxifolinEndotherm (Melting)245.74 sciopen.com

Thermogravimetric Analysis (TGA) provides quantitative information about the composition of a material by measuring changes in its mass as a function of temperature. For this compound, TGA is crucial for determining the amount of water present in the crystal lattice.

TGA curves for hydrated taxifolin show a distinct mass loss at temperatures corresponding to the dehydration event seen in DSC. mdpi.comresearchgate.net This mass loss allows for the precise calculation of the water content. For instance, TGA was used to confirm that the fully hydrated Phase 1 of taxifolin contains 2.5 moles of water per mole of taxifolin, which corresponds to the expected mass loss upon heating. nih.gov The technique is sensitive enough to resolve the loss of different water molecules, which may be bound with varying energies within the crystal structure, sometimes appearing as multi-step weight losses. tainstruments.com The correlation between TGA mass loss and endothermic events in DSC provides strong evidence for the identification of a substance as a hydrate. mdpi.comnih.gov

Hot Stage Microscopy (HSM)

Hot Stage Microscopy (HSM) is a powerful thermo-optical technique that allows for the real-time visualization of a material's morphological changes as it is subjected to controlled heating. This method is particularly valuable in pharmaceutical sciences for observing phase transitions, such as melting, crystallization, and dehydration processes. researchgate.net

In the study of taxifolin, HSM has been employed to complement data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comresearchgate.net By observing changes in particle morphology and light transmittance during heating, researchers can detect phase transitions and desolvation events. mdpi.com For instance, HSM analysis of various crystallized taxifolin powders has shown agreement with findings from other characterization methods, providing visual confirmation of thermal events. mdpi.com

HSM experiments on taxifolin are typically conducted by placing a sample between two microscope slides on a hot stage and observing it under magnification as the temperature is increased at a controlled rate, such as 10 °C/min. mdpi.com This allows for the direct observation of events like the transition from a hydrate to an anhydrous form. nih.gov

Table 1: Hot Stage Microscopy (HSM) Observational Data for this compound
Temperature (°C)ObservationInterpretationReference(s)
~89Endothermic effectElimination of crystal water (dehydration) nih.gov
120Complete release of physically sorbed waterTransition from hydrate to anhydrous form nih.gov
170 onwardsEndothermic peakMelting of the anhydrous form nih.gov
230 - 237.5Melting eventMelting of anhydrous Phase 3 mdpi.com

Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule and probing the intermolecular interactions in a crystal lattice. In the context of this compound, FT-IR is instrumental in confirming the presence of water molecules and understanding their bonding environment within the crystal structure.

The FT-IR spectra of taxifolin and its various forms are characterized by specific absorption bands corresponding to its molecular structure. researchgate.netresearchgate.net Studies have utilized Attenuated Total Reflection (ATR)-FTIR to analyze different crystalline phases of taxifolin. mdpi.com The spectra are typically collected at room temperature, with multiple scans averaged to enhance the signal-to-noise ratio. mdpi.com The presence of broad absorption bands in the high-wavenumber region (around 3400 cm⁻¹) is indicative of O-H stretching vibrations from both the phenolic hydroxyl groups of taxifolin and the water molecules in the hydrate. Differences in the position and shape of these bands between anhydrous and hydrated forms can reveal details about the hydrogen-bonding network. scialert.net

Table 2: Characteristic FT-IR Absorption Bands for Taxifolin
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference(s)
3396O-H stretchingHydroxyl groups (phenolic and water) scialert.net
1637C=O stretchingCarbonyl group scialert.net
1604C=C stretchingAromatic ring scialert.net
1259C-O stretchingEther group scialert.net
1164, 1087-Characteristic peaks of taxifolin sciopen.com
1083C-O stretching- scialert.net
823C-H bendingAromatic ring scialert.net

While mass spectrometry is primarily used for determining molecular weight and elucidating the structure of molecules in the gas phase, it also plays a role in solid-state characterization, particularly when coupled with thermal analysis techniques. Simultaneous Thermal Analysis-Mass Spectrometry (STA-MS) combines thermogravimetry with mass spectrometry to identify the gaseous species evolved from a sample as it is heated.

For this compound, STA-MS has been used to confirm that the mass loss observed at specific temperatures corresponds to the release of water. nih.gov This provides definitive evidence of the transition from a hydrated to an anhydrous form. nih.govresearchgate.net In a typical experiment, as the this compound sample is heated, the evolved gases are introduced into the mass spectrometer, which identifies the water molecules based on their mass-to-charge ratio. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is also used to confirm the chemical integrity of taxifolin in different solid forms. mdpi.com By dissolving the solid sample and analyzing it with LC-MS, researchers can verify that the crystallization or formulation process has not caused chemical degradation. nih.gov The mass spectra of taxifolin samples typically show a quasi-molecular ion peak [M-H]⁻ or [M+H]⁺, confirming its molecular weight. nih.govscialert.net

Table 3: Mass Spectrometry Data for Taxifolin
m/z (mass-to-charge ratio)IonInterpretationReference(s)
303[M-H]⁻ or [M+H]⁺Quasi-molecular ion of taxifolin nih.gov
305.0673[M+H]⁺Protonated molecular ion scialert.net
327.0493[M+Na]⁺Sodium adduct of molecular ion scialert.net
287.0545[M+H-H₂O]⁺Loss of a water molecule scialert.net
259.0545[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide scialert.net
607[2M-H]⁻Dimer of taxifolin nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy

Microscopic Analysis (Scanning Electron Microscopy – SEM)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology, size, and shape of crystalline particles. mdpi.comresearchgate.net In the context of this compound, SEM analysis reveals how different crystallization conditions and the presence of water of hydration can influence the macroscopic appearance of the crystals. mdpi.commdpi.com

Studies have shown that taxifolin can crystallize into various habits, such as prisms, needles, or irregular plates, depending on the solvent and method of crystallization. mdpi.com For instance, taxifolin crystallized from ethanol-water mixtures to form the fully hydrated phase often appears as prismatic crystals. mdpi.com SEM images are crucial for understanding the physical properties of the powder, which can affect its handling and formulation into a final product. researchgate.net The preparation for SEM analysis typically involves depositing the powder onto an adhesive carbon stub and coating it with a conductive metal, like chromium, to prevent charging under the electron beam. mdpi.comresearchgate.net

Table 4: Morphological Characteristics of Taxifolin Crystals from SEM
SampleCrystallization Solvent/MethodObserved MorphologyReference(s)
Pristine-Tax-Irregularly shaped particles mdpi.com
Tax-ETEthanolPrismatic crystals mdpi.com
Tax-MEMethanolPrismatic crystals mdpi.com
Tax-ACNAcetonitrileThin, elongated prisms mdpi.com
Taxifolin microtubesCrystal engineeringTubular structures mdpi.com
Taxifolin microspheresCrystal engineeringSpherical particles mdpi.com

Impact of Crystallinity and Hydration on Research Outcomes

The crystallinity and hydration state of taxifolin have a profound impact on its physicochemical properties and, consequently, on research outcomes. nih.govresearchgate.net Different crystalline forms, including hydrates and anhydrous polymorphs, can exhibit significant differences in properties such as solubility, dissolution rate, and stability. mdpi.comresearchgate.net

For example, the anhydrous form of taxifolin is expected to be more soluble than the hydrate form. mdpi.com However, during solubility studies, it has been observed that the anhydrous form can convert to the more stable hydrate form, leading to a final equilibrium solubility that is characteristic of the hydrate. mdpi.com This highlights the importance of monitoring phase transformations during experimental work. The intrinsic dissolution rate of this compound has been measured to be 56.4 μg cm⁻² min⁻¹. mdpi.comresearchgate.net

The stability of different forms is also a critical factor. mdpi.com Research has shown that the fully hydrated phase of taxifolin is stable under storage, whereas some anhydrous or solvated forms may be less stable and can convert to the hydrated form, especially under conditions of high humidity. mdpi.com Understanding the interplay between crystallinity, hydration, and the resulting physicochemical properties is essential for the development of taxifolin as a pharmaceutical agent, as it ensures reproducible bioavailability and efficacy. researchgate.net The existence of different crystalline forms, known as polymorphism, is a key consideration in pharmaceutical development. nih.govmdpi.com

Biosynthesis, Natural Abundance, and Extraction of Taxifolin Hydrate

Biosynthetic Pathways of Taxifolin (B1681242)

The formation of taxifolin in plants is a complex process, beginning with the general phenylpropanoid pathway and branching into the flavonoid biosynthesis route. researchgate.netnih.gov This journey from simple precursors to a complex flavonoid is orchestrated by a series of enzymatic reactions and is tightly controlled at the genetic level.

Enzymatic Catalysis in Flavonoid Biosynthesis

The biosynthesis of taxifolin involves several key enzymes that catalyze specific steps. The pathway generally begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. nih.gov Chalcone (B49325) synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comfrontiersin.org This is followed by the action of chalcone isomerase (CHI), which converts naringenin chalcone to (2S)-naringenin. nih.gov

From naringenin, the pathway to taxifolin can proceed through two primary routes:

Route 1: Naringenin is first hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H), an enzyme belonging to the 2-oxoglutarate-dependent dioxygenase family, to produce aromadendrin (B1667607) (also known as dihydrokaempferol). nih.govresearchgate.net Subsequently, the enzyme flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase, hydroxylates aromadendrin at the 3' position of the B-ring to yield taxifolin. nih.govresearchgate.net

Route 2: Alternatively, naringenin can first be converted to eriodictyol (B191197) by F3'H. nih.gov Following this, F3H can hydroxylate eriodictyol to produce taxifolin. nih.gov

The efficiency of these enzymatic conversions can be a limiting factor in taxifolin production. For instance, F3H can exhibit low catalytic efficiency. nih.govresearchgate.net Additionally, the enzyme leucocyanidin (B1674801) oxygenase can produce taxifolin from leucocyanidin. wikipedia.org

Genetic and Molecular Regulation of Taxifolin Biosynthesis

The biosynthesis of flavonoids, including taxifolin, is meticulously regulated at the transcriptional level by a variety of transcription factors (TFs). nih.govmdpi.com The key players in this regulation belong to the MYB, basic helix-loop-helix (bHLH), and WD40 protein families. oup.com These TFs often form a complex, known as the MBW complex (MYB-bHLH-WD40), which governs the expression of the structural genes encoding the biosynthetic enzymes. oup.com

The flavonoid biosynthesis pathway is often divided into early and late stages, with different sets of genes being regulated. Early biosynthetic genes (EBGs) like CHS, CHI, and F3H are involved in the synthesis of foundational flavonoids. mdpi.com Late biosynthetic genes (LBGs), on the other hand, are typically involved in the production of more complex flavonoids like anthocyanins and proanthocyanidins. mdpi.com

MYB transcription factors are particularly pivotal. mdpi.comnih.gov For example, specific R2R3-MYB proteins can act as either activators or repressors of flavonoid pathway genes. nih.gov In addition to the MBW complex, other transcription factors such as AP2/ERF and WRKY have been shown to directly influence the expression of key genes in the flavonoid pathway. Plant hormones, like salicylic (B10762653) acid and methyl jasmonate, can also influence the expression of genes involved in flavonoid biosynthesis, thereby affecting the accumulation of compounds like taxifolin.

Natural Occurrence and Distribution of Taxifolin

Taxifolin is a widely distributed flavonoid found across the plant kingdom, from towering conifers to common fruits and vegetables. mdpi.com Its presence is not uniform, with certain plant families and specific plant parts showing significantly higher concentrations.

Botanical Sources and Distribution Across Plant Families

Taxifolin is abundantly found in members of the Pinaceae family. mdpi.com Conifers such as the Siberian larch (Larix sibirica), Dahurian larch (Larix gmelinii), and Douglas fir (Pseudotsuga menziesii) are particularly rich sources. wikipedia.orgmdpi.com Other conifers reported to contain taxifolin include Pinus roxburghii and Cedrus deodara. mdpi.com

Beyond conifers, taxifolin is present in a variety of other plants. It has been isolated from the Chinese yew (Taxus chinensis var. mairei), milk thistle (Silybum marianum), and is found in the extract of silymarin (B1681676) from milk thistle seeds. wikipedia.orglongevity.technology Other botanical sources include onions (especially red and yellow varieties), apples, citrus fruits, tomatoes, white grapes, strawberries, mulberries, and acai. mdpi.comwellgreenherb.com It is also found in herbs and spices like thyme and sage. longevity.technology

Enrichment in Specific Plant Parts and Extracts

The concentration of taxifolin often varies significantly within a single plant. In larch trees, for example, the heartwood is a primary repository of taxifolin, with concentrations of up to 4% of the wood's mass being reported in different parts. mdpi.comresearchgate.net Logging and processing wastes from larch, such as stumps, roots, branches, sawdust, and wood cores, are often utilized for taxifolin extraction. mdpi.comgoogle.com

In other plants, different parts may be enriched with this flavonoid. For instance, apple skins are a richer source of taxifolin than the flesh. wellgreenherb.com Similarly, the bark of trees like the Douglas fir and the leaves of plants like Abies nephrolepis have been identified as containing notable amounts of taxifolin. mdpi.com The adzuki bean is another source with high levels of taxifolin. leafwell.com

Advanced Extraction Methodologies for Taxifolin

The isolation of taxifolin from its natural sources has evolved from traditional methods to more sophisticated and efficient techniques. The choice of method depends on the source material and the desired purity of the final product.

Conventional methods for extracting taxifolin from sources like larch wood have included water soaking, water reflux, and ethanol (B145695) maceration. These methods often involve heating for extended periods. A common approach involves using hot ethanol (e.g., 90% ethanol at 90°C) to extract taxifolin from wood chips, followed by concentration and crystallization. nih.gov Solvents like ethanol, acetone (B3395972), and boiling water are effective due to taxifolin's solubility in polar solvents. chemicalbook.com

More advanced and environmentally friendly extraction techniques have been developed to improve yield and reduce the use of harsh solvents. These include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time. mdpi.comnih.gov For example, UAE has been successfully applied to extract taxifolin from the leaves and bark of Abies nephrolepis. mdpi.com

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process. An ionic liquid-based microwave-assisted extraction method has been developed for extracting taxifolin from Larix gmelinii. researchgate.net

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the solvent. By manipulating temperature and pressure, the solvent properties can be fine-tuned. For taxifolin extraction from pine bark, supercritical CO2 with ethanol as a co-solvent has been optimized.

Enzyme-Assisted Extraction (EAE): Enzymes are used to break down the plant cell wall, facilitating the release of intracellular compounds like taxifolin. nih.gov This method is often more specific and can be performed under milder conditions than traditional solvent extraction. nih.gov

After initial extraction, the crude extract, which may contain sugars, resins, fats, and other compounds, typically requires purification. google.com Techniques such as column chromatography, including the use of Sephadex LH-20, are employed to isolate and purify taxifolin. scialert.net High-performance liquid chromatography (HPLC) is a standard analytical method for quantifying the amount of taxifolin in an extract. scialert.net

Conventional Solvent-Based Extraction Techniques

Traditional methods for extracting taxifolin from plant materials, primarily wood, rely on the use of various solvents. These techniques, while established, often involve significant time, energy, and solvent consumption. nih.gov Common methods include heating, refluxing, maceration, and Soxhlet extraction. nih.gov

Polar solvents are typically employed, with ethanol and ethanol/water mixtures being particularly common due to their effectiveness in dissolving taxifolin. sunday.degoogle.com For instance, a heating and reflux method using 90% ethanol at 90°C has been used to extract taxifolin from larch wood chips. dovepress.com Another approach involves macerating larch wood powder in a 60% ethanol solution at room temperature for 24 hours. Solid-liquid extraction under vacuum is an advancement that allows for extraction at lower temperatures (e.g., 25°C to 40°C), which helps prevent the degradation of heat-sensitive compounds like taxifolin. google.com The choice of solvent and extraction conditions significantly impacts the yield and purity of the final extract.

Interactive Table: Comparison of Conventional Extraction Methods for Taxifolin

Extraction Method Plant Source Solvent Key Parameters Yield/Result Reference
Heating and Reflux Larch (Larix olgensis) roots 90% Ethanol 1:10 solid-liquid ratio, 90°C, 3 hours, repeated 3 times 95.0% purity taxifolin obtained dovepress.com
Ethanol Maceration Larch wood powder 60% Ethanol Room temperature, 24 hours Yields were compared with other methods
Soxhlet Extraction Pine (Pinus nigra) bark Ethanol 8 hours continuous extraction 0.94 mg of taxifolin per gram of pine bark
Water Soaking Extraction Larch wood powder Water 8 hours, 50°C Yields were compared with other methods
Vacuum System Extraction Conifer wood Ethanol/Water mixtures (e.g., 20-40% ethanol) 38°C-40°C under vacuum Lower temperature prevents degradation google.com
Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) Larix gmelinii 1.00 M [C4mim]Br 406 W, 14 min Higher extraction yield than traditional methods nih.gov

Enzymatic-Assisted Extraction Approaches

Enzymatic-assisted extraction represents a more targeted and environmentally friendly approach compared to conventional methods. These techniques utilize enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like taxifolin.

One such method is enzymatic water extraction, which has been applied to wood sawdust from Larix gmelini. scialert.net A more specific enzymatic strategy involves biotransformation. For example, the flavonoid astilbin (B1665800), which is taxifolin-3-O-rhamnoside, is abundant in many plants and can be converted to taxifolin through deglycosylation. mdpi.comresearchgate.net Researchers have successfully used fungal strains, such as Aspergillus fumigatus, to perform this biotransformation. mdpi.comresearchgate.net The fungus produces enzymes that hydrolyze the rhamnose sugar from astilbin, yielding taxifolin. researchgate.net In one study, using A. fumigatus culture with an astilbin concentration of 5 g/L resulted in a 91.3% yield of taxifolin after 14 hours. mdpi.comresearchgate.net This biotransformation can be achieved by adding astilbin directly to the fungal culture or by using isolated fungal mycelia, offering a promising alternative to direct extraction from limited larch resources. mdpi.comresearchgate.net

Innovative Biotechnological Production Strategies

Metabolic engineering of microorganisms offers a powerful and sustainable platform for producing taxifolin. nih.govmagtech.com.cn This approach involves introducing the genetic blueprint for the taxifolin biosynthetic pathway into microbial hosts like the yeast Yarrowia lipolytica or the bacterium Escherichia coli. nih.gov These engineered microbes can then synthesize the compound from simple, inexpensive starting materials like glucose or naringenin. nih.govresearchgate.net

Scientists have successfully constructed and optimized these biosynthetic pathways in various microbes. For instance, by introducing key genes from the taxifolin pathway into Y. lipolytica, researchers achieved a production of 48.1 mg/L of taxifolin. Further metabolic engineering strategies, such as increasing the supply of precursor molecules and enhancing the activity of rate-limiting enzymes, boosted the titer to 110.5 mg/L from glucose. In another study, engineered Y. lipolytica using naringenin as a substrate produced 26.4 mg/L of taxifolin. nih.govresearchgate.net Subsequent optimization, including the stable integration of genes into the yeast's genome, increased this yield to 34.9 mg/L. nih.govresearchgate.net Researchers have also achieved a titer of 336.8 mg/L of taxifolin in engineered Saccharomyces cerevisiae. These biotechnological strategies are not limited to taxifolin itself; the engineered pathways can also produce valuable intermediates like eriodictyol and dihydrokaempferol. nih.govresearchgate.net

Interactive Table: Biotechnological Production of Taxifolin in Engineered Microbes

Microbial Host Precursor/Carbon Source Key Engineering Strategy Titer Achieved Reference
Yarrowia lipolytica Naringenin Introduction of key biosynthetic genes 26.4 mg/L nih.govresearchgate.net
Yarrowia lipolytica Naringenin Stable genomic integration of key genes 34.9 mg/L nih.govresearchgate.net
Yarrowia lipolytica Glucose Pathway integration and optimization (precursor supply, enzyme copy number) 110.5 mg/L
Saccharomyces cerevisiae Glucose Reconstruction of coniferyl alcohol and taxifolin pathways 336.8 mg/L
Yarrowia lipolytica l-Tyrosine Integration of a 40 kb, 20-gene synthesis pathway 50 mg/L acs.org

Purity Assessment and Isolation Techniques

Following extraction or production, assessing the purity of taxifolin and isolating it from the crude mixture are critical steps. High-Performance Liquid Chromatography (HPLC) is the predominant analytical method used for both the qualitative identification and quantitative assessment of taxifolin. scilit.com The technique separates compounds in a mixture, allowing for the determination of taxifolin's purity by comparing its peak to that of a certified reference standard. scialert.netnih.gov Purity levels for commercially available or research-grade taxifolin are often specified, typically ranging from ≥90% to over 98%. scialert.netemergenresearch.comscbt.com

The isolation and purification of taxifolin from crude extracts involve various chromatographic and crystallization techniques. A common multi-step process for purification from a plant extract includes:

Initial Extraction: Using a solvent like methanol (B129727) or ethanol to create a crude extract. scialert.net

Column Chromatography: The concentrated extract is loaded onto a chromatography column. Common stationary phases include Sephadex LH-20 and polyamide resin. scialert.net

Elution: The column is washed with a series of solvents (a process called elution) to separate the different compounds. For example, after initial separation on a Sephadex column, a polyamide resin column might be eluted first with water and then with a 50% ethanol solution to collect the fractions containing taxifolin. scialert.net

Crystallization: The taxifolin-rich fractions are combined, concentrated, and then dissolved in hot water. dovepress.comscialert.net The solution is then cooled, often in a refrigerator at around 4°C, to induce crystallization. dovepress.comscialert.net This process can be repeated multiple times (recrystallization) to achieve a high-purity, light-yellow powder of taxifolin. dovepress.com

Other advanced techniques like flash chromatography and high-speed countercurrent chromatography (HSCCC) are also employed for efficient purification.

Pharmacological Activities and Mechanistic Insights of Taxifolin Hydrate Preclinical Focus

Antioxidant Mechanisms

Taxifolin (B1681242) hydrate (B1144303) exhibits potent antioxidant properties through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Free Radical Scavenging and Reactive Oxygen Species Modulation

Taxifolin is an effective scavenger of various reactive oxygen species (ROS), including superoxide (B77818) radicals and hydroxyl radicals. sigmaaldrich.comresearchgate.netnih.gov Studies have shown its ability to suppress the cytotoxicity induced by superoxide and hydrogen peroxide in cell cultures. sigmaaldrich.com In preclinical models, taxifolin has demonstrated the ability to reduce lipid peroxidation and protein carbonyl content, which are markers of oxidative damage. mdpi.comajol.info Furthermore, taxifolin has been observed to chelate divalent metal ions like Fe2+, which can catalyze the formation of ROS through the Fenton reaction. researchgate.netmdpi.com

The direct radical scavenging activity of taxifolin is attributed to its chemical structure, specifically its phenolic rings. nih.gov Research has quantified its superoxide scavenging capacity, with one study reporting a rate constant of 1.5 x 10⁵ M⁻¹ s⁻¹. sigmaaldrich.com Another study found the IC50 values for superoxide scavenging by taxifolin and its metal complexes to be in the micromolar range. mdpi.com

Activation of Antioxidant Response Element (ARE)-Dependent Gene Regulation

A key mechanism underlying taxifolin's antioxidant effects is its ability to activate the Antioxidant Response Element (ARE). nih.gov The ARE is a regulatory sequence in the promoter region of numerous genes encoding antioxidant and detoxification enzymes. nih.gov Preclinical studies have shown that taxifolin significantly activates ARE-dependent gene expression. nih.govberkeley.edu This activation leads to the upregulation of several protective genes. nih.gov

For instance, in HCT 116 human colon cancer cells, taxifolin was found to induce the expression of NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferase M1 (GSTM1), both of which are regulated by ARE. nih.govberkeley.edu Similarly, in mouse skin epidermal cells, taxifolin upregulated the mRNA and protein levels of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NQO1. nih.gov

Table 1: Genes Upregulated by Taxifolin via ARE-Dependent Regulation

Gene Function Cell/Animal Model Reference
NQO1 Detoxification of quinones HCT 116 cells, JB6 P+ cells nih.govnih.gov
GSTM1 Detoxification of xenobiotics HCT 116 cells nih.gov
TXNRD1 Thioredoxin reductase, antioxidant defense HCT 116 cells nih.gov
HO-1 Heme degradation, antioxidant, anti-inflammatory JB6 P+ cells, Mouse skin mdpi.comnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The transcription factor Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the ARE-mediated antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associating protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or in the presence of activators like taxifolin, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE and initiates the transcription of antioxidant genes. mdpi.comscirp.org

Taxifolin has been shown to activate the Nrf2 pathway in various preclinical models. mdpi.comnih.govnih.gov For example, in mouse skin epidermal cells, taxifolin induced the expression of Nrf2 and its downstream genes. nih.gov This activation was associated with epigenetic modifications, specifically the demethylation of CpG sites in the Nrf2 promoter. nih.gov In models of cadmium-induced nephrotoxicity, taxifolin pretreatment led to the upregulation of Nrf2 and HO-1 expression, thereby protecting renal tissues. nih.govresearchgate.net Furthermore, taxifolin's ability to inhibit neutrophil extracellular trap (NET) formation in models of lupus and antiphospholipid syndrome was found to be dependent on Nrf2 activation. nih.gov

Anti-inflammatory Modalities

Taxifolin hydrate also demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Regulation of Nuclear Factor-κB (NF-κB) Signaling

The Nuclear Factor-κB (NF-κB) signaling pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Taxifolin has been shown to inhibit the activation of the NF-κB pathway in several preclinical models of inflammation. nih.govnih.gov

In a model of dextran (B179266) sulfate (B86663) sodium-induced colitis in mice, dietary supplementation with taxifolin suppressed the activation of NF-κB (p65 and IκBα) signaling. This led to a significant reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Similarly, in a rat model of cerebral ischemia-reperfusion injury, taxifolin was found to inhibit NF-κB activation, which in turn suppressed the expression of inflammatory proteins like COX-2 and iNOS. researchgate.net In vitro studies have also shown that taxifolin can inhibit receptor activator of NF-κB ligand (RANKL)-induced NF-κB activation in bone marrow-derived macrophages, thereby suppressing osteoclastogenesis. nih.gov The inhibitory effect of taxifolin on NF-κB is often linked to its ability to suppress ROS production, as ROS can act as signaling molecules to activate NF-κB. nih.govresearchgate.net

Table 2: Effects of Taxifolin on NF-κB Signaling and Inflammatory Mediators

Model Key Findings Reference
DSS-induced colitis (mice) Suppressed NF-κB (p65, IκBα) activation; Decreased TNF-α, IL-1β, IL-6
Cerebral ischemia-reperfusion (rats) Inhibited NF-κB activation; Decreased COX-2, iNOS expression researchgate.net
Cadmium-induced nephrotoxicity (mice) Attenuated NF-κB p65 increase; Decreased TNF-α, IL-1β, IL-6 researchgate.net
Human bone marrow-derived macrophages Suppressed RANKL-induced NF-κB signaling nih.gov
LPS/D-GalN-induced acute liver injury (mice) Modulated TLR4/NF-κB signaling pathway frontiersin.org

Inhibition of Inflammasome Activation

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Emerging evidence suggests that taxifolin can inhibit the activation of the NLRP3 inflammasome, one of the most well-characterized inflammasomes. nih.gov

In a study on alcoholic liver steatosis, taxifolin was found to ameliorate the condition by inhibiting the activation of the NLRP3 inflammasome. nih.gov Another study demonstrated that taxifolin protected rat ventricular H9C2 cells from oxidative injury and suppressed H2O2-induced cell pyroptosis by inhibiting both the NLRP3 and NLRC4 inflammasomes. nih.gov This inhibition of inflammasome activation represents another important mechanism through which taxifolin exerts its anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokine Expression

This compound has demonstrated significant anti-inflammatory properties through its ability to modulate the expression of various pro-inflammatory cytokines. Preclinical studies have shown that taxifolin can inhibit the secretion and expression of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.govnih.gov This inhibitory effect is largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription. frontiersin.orgnih.govnih.gov

In various experimental models, taxifolin has been shown to decrease the phosphorylation of NF-κB p65 and its inhibitor, IκBα, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes. frontiersin.orgtandfonline.com For instance, in a study on dextran sulfate sodium (DSS)-induced colitis in mice, taxifolin supplementation significantly inhibited the production of TNF-α, IL-1β, and IL-6 in serum. frontiersin.orgnih.gov Similarly, in a model of cisplatin-induced nephrotoxicity, taxifolin administration markedly reduced renal levels of TNF-α and IL-1β. mdpi.com The anti-inflammatory effects of taxifolin also involve the inhibition of other inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.govtandfonline.com

Table 1: Effect of Taxifolin on Pro-inflammatory Cytokine Expression in Preclinical Models

ModelKey FindingsReference
DSS-induced colitis in miceSignificantly inhibited secretions of TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov
Cisplatin-induced nephrotoxicity in miceMarkedly reduced renal levels of TNF-α and IL-1β. mdpi.com
LPS-induced inflammation in miceInhibited the expression and production of TNF-α and IL-6. frontiersin.org
Cerebral ischemia-reperfusion injury in ratsInhibited the expression of COX-2 and iNOS. nih.govnih.gov
Iron-treated Wistar ratsReduced proinflammatory cytokines TNF-α, IL-1β, and IL-6 in the liver. nih.gov

Anticarcinogenic and Antiproliferative Effects

This compound exhibits notable anticarcinogenic and antiproliferative effects across a range of cancer cell types, as demonstrated in numerous preclinical studies. nih.govwikipedia.org Its mechanisms of action are multifaceted, targeting various cellular processes essential for tumor growth and progression.

Inhibition of Cellular Lipogenesis and Fatty Acid Synthase Activity

A key mechanism underlying the antiproliferative effects of taxifolin is its ability to inhibit cellular lipogenesis, the process of synthesizing fatty acids. wikipedia.orgsupremepharmatech.com This is particularly relevant in cancer cells, which often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. scielo.br Taxifolin has been identified as an inhibitor of fatty acid synthase (FASN), a crucial enzyme in this pathway. scientificlabs.co.uknih.gov By targeting FASN, taxifolin can impede the growth of cancer cells. wikipedia.orgsupremepharmatech.com This inhibition of lipogenesis has been observed in various cancer models, including breast cancer and murine skin fibroblasts. wikipedia.org

Mechanisms of Chemoprevention

Taxifolin acts as a potential chemopreventive agent through several mechanisms. wikipedia.orgsupremepharmatech.com One significant pathway is the activation of the antioxidant response element (ARE), which regulates the expression of genes involved in detoxification and antioxidant defense. nih.govacs.org Studies have shown that taxifolin can induce the activity of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferase M1 (GSTM1), which help neutralize and eliminate carcinogens. nih.govmdpi.com This induction of protective enzymes is mediated through the Nrf2 pathway. nih.govsemanticscholar.org Taxifolin has been shown to increase the expression of Nrf2 and its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govsemanticscholar.org

Regulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, EGFR)

Taxifolin exerts its anticarcinogenic effects by modulating key oncogenic signaling pathways. The phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation, is a primary target of taxifolin. spandidos-publications.comnih.govnih.gov Taxifolin has been shown to directly bind to PI3K and inhibit its kinase activity, leading to the suppression of downstream signaling, including the phosphorylation of Akt. nih.govnih.govchemfaces.com

Furthermore, taxifolin has been found to target the epidermal growth factor receptor (EGFR) signaling pathway. nih.govchemfaces.comamegroups.org It can directly interact with EGFR, inhibit its kinase activity, and suppress its phosphorylation. nih.govnih.govchemfaces.com This inhibition has been demonstrated in models of skin carcinogenesis, where taxifolin suppressed UVB-induced EGFR phosphorylation and subsequent signaling. nih.govnih.govamegroups.org In lung cancer cells, taxifolin has been observed to inactivate PI3K and TCF4 protein phosphorylation. amegroups.org

Table 2: Regulation of Oncogenic Signaling Pathways by Taxifolin

PathwayCancer ModelMechanism of ActionReference
PI3K/AktSkin Cancer, Osteosarcoma, Lung CancerDirect binding to PI3K, inhibition of kinase activity, suppression of Akt phosphorylation. spandidos-publications.comnih.govnih.govchemfaces.comamegroups.org
EGFRSkin CancerDirect interaction with EGFR, inhibition of kinase activity, suppression of phosphorylation. nih.govnih.govchemfaces.comamegroups.org
Wnt/β-cateninColorectal CancerRegulation of the pathway. amegroups.org
c-mycOsteosarcomaSuppression of c-myc protein expression. spandidos-publications.com

Impact on Chemoresistance Mechanisms (e.g., P-glycoprotein Overexpression)

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govsmj.org.sa Taxifolin has been shown to counteract this resistance. It can resensitize MDR cancer cells to chemotherapeutic agents by inhibiting the function of P-gp. wikipedia.orgnih.gov The mechanism involves the uncompetitive inhibition of P-gp's efflux activity, which prevents the removal of chemotherapy drugs from the cancer cells. nih.gov Additionally, taxifolin has been found to decrease the expression of the ABCB1 gene, which encodes for P-gp, in a concentration-dependent manner. nih.govnih.govmdpi.com

Cell Cycle Arrest and Apoptosis Induction Pathways

Taxifolin has been consistently shown to induce cell cycle arrest and apoptosis in various cancer cell lines. spandidos-publications.comjbuon.comnih.gov It can arrest the cell cycle at different phases, depending on the cancer type. For instance, in human osteosarcoma cells (U2OS and Saos-2), taxifolin treatment led to G1 phase arrest. spandidos-publications.com In human colorectal cancer cell lines (HCT116 and HT29), it caused a G2/M phase arrest. nih.govamegroups.org This cell cycle arrest is often associated with the modulation of key regulatory proteins. For example, in osteosarcoma cells, taxifolin treatment was linked to a reduction in the expression of S-phase kinase-associated protein 2 (SKP-2) and an increase in the cyclin-dependent kinase inhibitor p27Kip1. spandidos-publications.com In colorectal cancer, it has been shown to down-regulate the expression of Cyclin D. nih.gov

In addition to cell cycle arrest, taxifolin is a potent inducer of apoptosis. spandidos-publications.comjbuon.comnih.gov This programmed cell death is triggered through the modulation of the Bcl-2 family of proteins and the activation of caspases. mdpi.comjbuon.com Taxifolin has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. mdpi.comjbuon.com This leads to the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death. mdpi.comacs.org

Table 3: Effects of Taxifolin on Cell Cycle and Apoptosis in Cancer Cells

Cancer Cell LineEffect on Cell CycleKey Apoptotic EventsReference
Osteosarcoma (U2OS, Saos-2)G1 phase arrestIncreased apoptosis spandidos-publications.com
Colorectal Cancer (HCT116, HT29)G2/M phase arrestEnhanced apoptotic signaling nih.govnih.gov
Skin Scar CarcinomaG2/M phase arrestInduction of apoptosis, increased cleaved caspase-3 and Bax, decreased Bcl-2 jbuon.com
Liver Cancer (HepG2)-Induction of apoptosis peerj.com

Antimicrobial and Antifungal Actions

Broad-Spectrum Antimicrobial Effects

Taxifolin, also known as dihydroquercetin, has demonstrated notable antimicrobial properties across a wide spectrum of microorganisms. researchgate.netnih.gov Its activity extends to both bacteria and fungi, where it can disrupt various cellular pathways essential for their growth and proliferation. wikipedia.orgresearchgate.net The antimicrobial and antifungal actions of taxifolin are attributed to its ability to interfere with multiple mechanisms crucial for microbial survival. wikipedia.org

Synergistic Interactions with Conventional Antimicrobials (e.g., against MRSA)

A significant aspect of taxifolin's antimicrobial potential lies in its synergistic interactions with conventional antibiotics, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Preclinical studies have shown that taxifolin can enhance the efficacy of several antibiotics, potentially restoring their activity against resistant bacteria. researchgate.netnih.gov

One study investigated the in-vitro antibacterial activity of a taxifolin derivative, taxifolin-7-O-α-L-rhamnopyranoside (TR), alone and in combination with four conventional antibiotics against ten clinical isolates of MRSA. The minimum inhibitory concentrations (MICs) for TR alone ranged from 32-64 μg/ml. nih.govresearchgate.net When combined with antibiotics, significant synergistic effects were observed. The chequerboard method revealed strong synergy between TR and ceftazidime (B193861) (CAZ) and between TR and levofloxacin (B1675101) (LEV). nih.gov Time-kill dynamic confirmation tests further validated the synergistic killing effect of the TR/CAZ combination. nih.gov These findings suggest that taxifolin has the potential for use in combination therapy for patients infected with MRSA. nih.govresearchgate.net

The mechanism behind this synergy is thought to involve the targeting of penicillin-binding protein 2a (PBP2a), a key factor in MRSA's resistance to β-lactam antibiotics. nih.gov By modulating PBP2a, flavonoids like taxifolin can lower the resistance of MRSA to these antibiotics. nih.gov

Antibiotic CombinationFractional Inhibitory Concentration Index (FICI) RangeInterpretation
Taxifolin-7-O-α-L-rhamnopyranoside (TR) + Ceftazidime (CAZ) 0.187 - 0.375Synergy nih.gov
TR + Levofloxacin (LEV) 0.25 - 0.5Synergy nih.gov
TR + Ampicillin (AMP) Additivity to some synergy observed- nih.gov
TR + Azithromycin (AZM) Additivity to some synergy observed- nih.gov

Hepatoprotective Mechanisms

Taxifolin has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. researchgate.netdovepress.comsemanticscholar.org Its protective mechanisms are primarily linked to its potent antioxidant and anti-inflammatory properties. dovepress.comsemanticscholar.org

Attenuation of Hepatic Injury and Oxidative Stress

Taxifolin effectively mitigates liver damage by combating oxidative stress. In a mouse model of cyclophosphamide-induced hepatotoxicity, taxifolin treatment significantly attenuated the increase in liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH). nih.gov It also reversed the cyclophosphamide-induced histopathological changes in the liver. nih.gov

The protective effect is associated with a reduction in markers of oxidative stress, including malondialdehyde (MDA), protein carbonyl, and nitric oxide (NO) levels in the liver. semanticscholar.orgnih.gov Concurrently, taxifolin boosts the liver's antioxidant defenses by increasing the levels of glutathione (GSH) and the activities of superoxide dismutase (SOD) and catalase (CAT). semanticscholar.orgnih.gov Furthermore, taxifolin has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway, a critical regulator of the antioxidant response. nih.gov

In another study using a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice, taxifolin was found to inhibit inflammation and attenuate oxidative stress and apoptosis. dovepress.com It achieved this by regulating the PI3K/AKT/mTOR and TGF-β1/Smads pathways, which play a role in inhibiting the activation of hepatic stellate cells and the production of extracellular matrix. dovepress.com

Cardiovascular and Vascular Protective Effects

Taxifolin exhibits a range of protective effects on the cardiovascular system, primarily through its antioxidant, anti-inflammatory, and vasodilatory actions. nih.govdarwin-nutrition.fr

Studies have shown that taxifolin can improve endothelial function, a key factor in cardiovascular health. nih.govdarwin-nutrition.fr It has been observed to induce endothelium-dependent relaxation of coronary arteries, an effect mediated by the nitric oxide (NO) pathway. frontiersin.org The underlying mechanism involves the activation of the Src/PI3K pathway, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO. frontiersin.org

In a mouse model of isoproterenol-induced cardiac injury, taxifolin demonstrated cardioprotective effects by reducing oxidative stress, inflammation, and cell death. nih.gov It was found to decrease serum levels of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB), cardiac troponin I (cTnI), and lactate dehydrogenase (LDH). nih.gov The protective mechanism involves the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative tissue damage and regulate inflammatory and apoptotic pathways. nih.gov

Regulation of Lipid Metabolism (Cholesterol Esterification, Triacylglycerol Synthesis)

Preclinical evidence highlights the potential of this compound to modulate lipid metabolism, a key factor in various metabolic disorders. In vitro studies have demonstrated its capacity to influence cholesterol and triglyceride pathways within liver cells.

In animal models of non-alcoholic steatohepatitis (NASH), taxifolin treatment has been observed to suppress the accumulation of lipids in the liver. mdpi.com It also led to a decrease in serum levels of total cholesterol. mdpi.com Research in high-fat diet-fed mice has shown that taxifolin supplementation can reduce the total triglyceride and cholesterol content in hepatic tissues. mdpi.com Mechanistically, RNA sequencing results from this study indicated that taxifolin down-regulates genes involved in lipogenesis and up-regulates genes related to fatty acid oxidation. mdpi.com Specifically, it showed a tendency to decrease hepatic cholesterol levels by reducing the mRNA expression of cholesterol synthesis genes like FDPS and HMGCS1. mdpi.com

These findings suggest that this compound interferes with multiple points in the lipid metabolism cascade, from synthesis and esterification to the regulation of genes controlling these processes.

Table 1: Preclinical Research on this compound and Lipid Metabolism

Model SystemKey FindingsReference
HepG2 cellsInhibited cholesterol synthesis; Decreased apoB and increased apoA-I secretion; Inhibited cholesterol esterification, triacylglycerol, and phospholipid synthesis. nih.gov
Liver cellsSuppressed cholesterol esterification, triacylglycerol, and phospholipid synthesis; Inhibited apolipoprotein B secretion and microsomal triglyceride synthesis. nih.gov
High-fat diet-fed miceReduced hepatic total triglyceride and cholesterol content; Down-regulated lipogenesis-related genes and up-regulated fatty acid oxidation-related genes. mdpi.com
NASH mouse modelSuppressed hepatic lipid accumulation; Reduced serum total cholesterol. mdpi.com

Enhancement of Capillary Microcirculation and Blood Viscosity Modulation

Preclinical and some clinical observations suggest that taxifolin can positively impact microcirculation and blood rheology. It has been reported to improve capillary activity and blood microcirculation throughout the body. nutranews.org

Studies, primarily conducted in Russia, have indicated that taxifolin can decrease blood viscosity. nutranews.orgresearchgate.net This effect may be linked to its ability to reduce the aggregation of erythrocytes (red blood cells) and enhance their deformability. researchgate.net Improved erythrocyte deformability is crucial for their ability to pass through narrow capillaries, thus ensuring adequate tissue perfusion.

In a study on patients with cerebral circulation problems, a combination of taxifolin and ascorbic acid was found to decrease blood viscosity and the tendency for clot formation. nutranews.org Another study involving patients with neuro-circulatory asthenia showed that the addition of taxifolin to standard hypotensive treatment had beneficial effects. nutranews.org While these are clinical observations, they align with the preclinical data suggesting a role for taxifolin in modulating blood properties. The underlying mechanisms for these effects are thought to involve the protection of cell membranes and the normalization of metabolism at a cellular level. nutranews.org

Table 2: Effects of Taxifolin on Microcirculation and Blood Viscosity

Study TypeSubject/ModelKey FindingsReference
In vitro modelHigh blood viscosity syndrome modelDiminished blood viscosity; Decreased erythrocyte aggregation; Increased erythrocyte deformability. researchgate.net
Clinical studyPatients with cerebral circulation problemsSupplementation with taxifolin and vitamin C decreased blood viscosity and clot-forming tendencies. nutranews.org
General reviewMajority Russian studiesImproves capillary activity and blood microcirculation; Decreases blood viscosity. nutranews.org

Protection Against Ischemia-Reperfusion Injury

Taxifolin has demonstrated protective effects against ischemia-reperfusion (I/R) injury in various preclinical models. nih.gov This type of injury occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen, leading to inflammation and oxidative damage.

In models of myocardial I/R injury, taxifolin has been shown to provide cardioprotective effects. researchgate.netnih.gov It can alleviate cardiac dysfunction, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes. mdpi.com The protective mechanism is partly attributed to its ability to inhibit oxidative stress and apoptosis. researchgate.net Recent studies suggest that taxifolin may exert these protective effects by activating the PI3K/Akt signaling pathway, which is crucial for cell survival. nih.govresearchgate.net

In the context of cerebral I/R injury, taxifolin has been found to ameliorate damage through its antioxidant effects and by modulating the activation of NF-κB, a key regulator of inflammation. mdpi.com It has been observed to inhibit the infiltration of leukocytes as well as the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the injured brain tissue. mdpi.comnih.gov By restraining oxidative enzymes and the production of reactive oxygen species (ROS), taxifolin weakens the damaging cascade associated with cerebral I/R. nih.govfrontiersin.org

Table 3: Preclinical Findings on Taxifolin and Ischemia-Reperfusion Injury

ModelKey Mechanistic InsightsReference
Myocardial I/R (Rat heart)Activates PI3K/Akt pathway; Inhibits oxidative stress and apoptosis. nih.govresearchgate.net
Cerebral I/R (Rat)Modulates NF-κB activation; Inhibits leukocyte infiltration, COX-2, and iNOS expression; Restrains oxidative enzymes and ROS production. mdpi.comnih.govfrontiersin.org
General I/RPossesses antioxidant and free radical scavenging effects. nih.gov

Inhibition of Angiotensin-Converting Enzyme (ACE) Activity

There is in vitro evidence suggesting that taxifolin may inhibit the activity of angiotensin-converting enzyme (ACE). researchgate.net ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a common strategy for the management of hypertension.

While direct, detailed preclinical studies focusing solely on taxifolin's ACE inhibitory activity are not extensively reported in the provided search results, its classification among flavonoids with potential ACE inhibitory properties is noted. nih.gov For instance, a broad review of flavonoids mentioned their potential to inhibit ACE. nih.gov Another study focused on spontaneously hypertensive rats (SHRs) investigated the effects of taxifolin in the context of ACE2 inhibition, but did not find that taxifolin treatment influenced the concentrations of angiotensin peptides. mdpi.com However, it is important to note that this study was investigating the effects in a model where ACE2, a different component of the RAS, was already inhibited.

The potential for taxifolin to inhibit ACE is also mentioned in a review that lists it among the enzymes that taxifolin can inhibit, although the primary research demonstrating this is not detailed. researchgate.net Further dedicated in vitro and in vivo studies are needed to fully characterize the ACE inhibitory potential of this compound and its significance for blood pressure regulation.

Impact on Platelet Aggregation

Preclinical evidence suggests that taxifolin has an inhibitory effect on platelet aggregation. nih.gov Platelet aggregation is a critical step in the formation of blood clots, and excessive aggregation can contribute to thrombotic events.

In vitro studies have demonstrated that taxifolin can inhibit platelet aggregation. mdpi.com This antiplatelet effect is a recognized pharmacological property of the compound. nih.gov The ability of taxifolin to reduce the development of blood clots has also been noted in a broader context of its effects on blood health. nutranews.org

Neuroprotective Modalities

Attenuation of Amyloid-β Protein Formation and Aggregation

A significant area of preclinical research on this compound focuses on its neuroprotective potential, particularly its ability to interfere with the pathological processes associated with Alzheimer's disease. A key feature of this disease is the accumulation of amyloid-β (Aβ) protein in the brain, which forms toxic oligomers and fibrils.

In vitro studies have consistently shown that taxifolin can inhibit the formation of Aβ fibrils. nih.govplos.org It has been found to be a potent inhibitor of Aβ42 aggregation. plos.org The mechanism appears to involve taxifolin binding to prefibrillar species of the protein, diverting the amyloid pathway toward the formation of large, non-toxic aggregates with low β-sheet content. plos.org

In vivo studies using mouse models of cerebral amyloid angiopathy (CAA) and Alzheimer's disease have provided further evidence for these effects. nih.govresearchgate.net Orally administered taxifolin has been shown to inhibit the formation of Aβ oligomers and promote the clearance of Aβ from the brain. nih.govresearchgate.net Mechanistically, it is suggested that taxifolin suppresses the intracerebral production of Aβ by inhibiting the ApoE-ERK1/2-amyloid-β precursor protein axis. Additionally, taxifolin has been identified as an effective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a rate-limiting enzyme in the production of Aβ. nih.gov This inhibition may be mediated by the upregulation of SIRT1 expression, which in turn suppresses the JAK-2/STAT3 pathway that can lead to increased BACE1 expression. nih.gov

These findings collectively suggest that taxifolin can interfere with multiple stages of the Aβ cascade, from its initial production to its aggregation into neurotoxic species.

Table 4: Preclinical Evidence for Taxifolin's Effects on Amyloid-β

Study TypeModelKey FindingsReference
In vitroAβ40/Aβ42 solutionsInhibited aggregation and fibril formation of Aβ40 and Aβ42. plos.orgmdpi.com
In vivoMouse model of CAA/ADInhibited Aβ oligomer formation; Promoted Aβ clearance from the brain; Suppressed intracerebral Aβ production. nih.govresearchgate.net
Mechanistic studiesIn vitro / In vivoInhibits BACE1 enzyme; Suppresses ApoE-ERK1/2-amyloid-β precursor protein axis; Upregulates SIRT1 expression. nih.gov

Improvement of Cerebral Blood Flow and Cognitive Function

Taxifolin, also known as dihydroquercetin, has demonstrated significant potential in preclinical models for improving cerebrovascular health and cognitive faculties. nih.gov Studies have shown that taxifolin can enhance cerebral blood flow (CBF) and cerebrovascular reactivity. nih.gov In a mouse model of cerebral amyloid angiopathy (CAA), a condition often associated with cognitive impairment and Alzheimer's disease, orally administered taxifolin was found to restore CBF. nih.govsemanticscholar.org This improvement is linked to its ability to facilitate the clearance of amyloid-β (Aβ) from the brain. nih.govsemanticscholar.org

The mechanism behind this involves taxifolin's ability to inhibit the aggregation of Aβ and promote its drainage from the brain, which in turn helps to maintain cerebrovascular integrity. nih.govsemanticscholar.org By reducing the Aβ burden in the cerebrovasculature, taxifolin helps to alleviate the associated cognitive deficits. semanticscholar.orgresearchgate.net Preclinical research has confirmed that these actions lead to improved memory in mouse models of CAA. nih.gov Furthermore, taxifolin has been identified as an effective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ. nih.gov The collective impact of these actions—enhancing Aβ clearance, inhibiting its formation, and restoring blood flow—contributes to the preservation of cognitive function. nih.govsemanticscholar.org

Table 1: Preclinical Findings on Taxifolin's Effects on Cerebral Blood Flow and Cognition
Model SystemKey FindingsMechanism of ActionReference
Cerebral Amyloid Angiopathy (CAA) Mouse ModelImproved cerebral blood flow (CBF) and cerebrovascular reactivity.Restored cerebrovascular integrity by reducing Aβ accumulation. nih.gov
CAA Mouse ModelPrevented cognitive decline in spatial reference memory tests.Inhibited Aβ aggregation and promoted Aβ drainage from the brain. semanticscholar.org
AD Mouse ModelImproved cognitive disorders and protected hippocampal neurons.Inhibited Aβ formation and promoted its clearance. nih.gov
In vitro / In vivoIdentified as an effective BACE1 inhibitor.Reduced the production of Aβ by inhibiting the rate-limiting enzyme. nih.gov

Protection of Neuronal Cells Against Oxidative Stress

This compound exerts potent neuroprotective effects by shielding neuronal cells from oxidative stress-induced damage. nih.govresearchgate.net Oxidative stress is a key pathological factor in many neurodegenerative diseases. nih.gov Taxifolin's protective mechanisms are multifaceted, primarily revolving around its strong antioxidant and anti-inflammatory properties. nih.govmdpi.com It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species, mitigating their neurotoxic effects. researchgate.netsigmaaldrich.com

Mechanistically, taxifolin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govmdpi.com The activation of Nrf2 upregulates the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage. nih.govmdpi.com For instance, taxifolin protected against neurotoxicity by up-regulating the Nrf2/HO-1 pathway. nih.gov

Furthermore, taxifolin modulates inflammatory responses that are often intertwined with oxidative stress in the brain. It can inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation. nih.govmdpi.com By suppressing NF-κB, taxifolin reduces the expression of pro-inflammatory genes and cytokines like IL-1β and TNF-α, thereby diminishing inflammation-mediated neuronal damage. nih.gov It also has been shown to reduce levels of cerebral lipid peroxidation, a marker of oxidative tissue damage, and decrease the expression of oxidative-stress-responsive genes in the brain. semanticscholar.org This combination of antioxidant and anti-inflammatory actions helps to prevent apoptotic cell death in neurons. nih.gov

Table 2: Mechanisms of Taxifolin in Neuronal Protection Against Oxidative Stress
MechanismEffectModel/ContextReference
Nrf2/HO-1 Pathway ActivationUpregulates antioxidant enzyme expression, enhancing cellular defense.Chlorpyrifos-induced neurotoxicity; Benzo[a]pyrene-induced lung injury. nih.gov
NF-κB Signaling InhibitionSuppresses expression of pro-inflammatory genes (e.g., IL-1β, TNF-α).Rotenone-induced Parkinson's Disease rat model. nih.gov
ROS ScavengingDirectly neutralizes reactive oxygen species to prevent cellular damage.Glutamate-induced neurotoxicity; RANKL-stimulated osteoclasts. researchgate.net
Reduction of Lipid PeroxidationDecreases oxidative damage to lipids in the brain.Cerebral Amyloid Angiopathy (CAA) mouse model. semanticscholar.org

Antifibrotic Activities

Mechanisms in Renal Fibrosis (e.g., Regulation of Metabolic Pathways, TGF-β1/Smad-2 Inhibition)

Taxifolin has demonstrated notable antifibrotic activity, particularly in the context of renal fibrosis. nih.gov A primary mechanism underlying this effect is the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad-2 signaling pathway, which is a central mediator in the progression of renal fibrosis. mdpi.comnih.govd-nb.info In preclinical models of unilateral ureteral obstruction (UUO), a common method for inducing renal fibrosis, taxifolin treatment was found to downregulate the expression of both TGF-β1 and its downstream signaling protein, Smad-2. mdpi.comnih.gov

TGF-β1 promotes fibrosis by stimulating the transformation of various kidney cells into myofibroblasts and increasing the synthesis of extracellular matrix (ECM) components like collagen. d-nb.infonih.gov By inhibiting the TGF-β1/Smad-2 pathway, taxifolin effectively curtails these profibrotic processes. nih.gov Studies have shown that taxifolin administration leads to a reduction in α-smooth muscle actin (α-SMA), a marker for myofibroblasts, and decreases the deposition of collagen type I in the kidney. mdpi.com Beyond the TGF-β1/Smad pathway, taxifolin's antifibrotic effects are also linked to the amelioration of oxidative stress and inflammation, which are contributing factors to fibrotic tissue damage. mdpi.com

Collagen Synthesis Modulation

The modulation of collagen synthesis is a key aspect of taxifolin's antifibrotic activity. As TGF-β1 is a potent stimulator of collagen production, taxifolin's ability to inhibit this pathway directly translates to reduced collagen synthesis. nih.govd-nb.info This leads to decreased accumulation of ECM, a hallmark of fibrosis. d-nb.info

In addition to its indirect effects via signaling pathways, research has explored the direct interaction of taxifolin derivatives with collagen materials. Studies have investigated creating materials based on collagen and taxifolin derivatives for applications in regenerative medicine. researchgate.netvietnamjournal.ru These studies show that taxifolin can be chemically linked to collagen, potentially modifying the material's properties. researchgate.net While this line of research focuses more on biomaterial development, it underscores the compound's ability to interact with and modulate collagen, which is relevant to its broader role in controlling pathological collagen deposition in fibrotic diseases.

Table 3: Antifibrotic Mechanisms of Taxifolin
ActivityMechanismKey FindingsModel SystemReference
Renal AntifibroticInhibition of TGF-β1/Smad-2 pathway.Decreased expression of TGF-β1, Smad-2, α-SMA, and collagen type I.Unilateral Ureteral Obstruction (UUO) rat model. mdpi.comnih.gov
Collagen Synthesis ModulationInhibition of profibrotic signaling (TGF-β1).Reduced deposition of extracellular matrix.Renal fibrosis models. d-nb.info
Collagen Material InteractionChemical linkage with collagen.Modified the properties of collagen-based biomaterials.In vitro material science studies. researchgate.netvietnamjournal.ru

Anti-osteoporotic Effects

Inhibition of Osteoclastogenesis

Taxifolin exhibits significant anti-osteoporotic potential by directly inhibiting osteoclastogenesis, the process of osteoclast formation. nih.gov Osteoclasts are cells responsible for bone resorption, and their excessive activity leads to bone loss in conditions like osteoporosis. nih.gov The formation of osteoclasts is critically dependent on the receptor activator of nuclear factor-κB ligand (RANKL). researchgate.net

Preclinical studies have demonstrated that taxifolin effectively suppresses RANKL-induced osteoclast differentiation. nih.gov Its mechanism of action involves the modulation of several key intracellular signaling pathways activated by RANKL. Taxifolin has been shown to suppress the activation of nuclear factor-κB (NF-κB), a pivotal regulator of osteoclast formation. nih.gov It also inhibits other crucial downstream pathways, including mitogen-activated protein kinases (MAPKs) and c-Fos. nih.gov

Consequently, taxifolin decreases the expression of essential osteoclast-specific genes, such as Cathepsin K, Mmp-9 (Matrix metallopeptidase 9), Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), and Trap (tartrate-resistant acid phosphatase). nih.gov Furthermore, since RANKL stimulation is known to generate reactive oxygen species (ROS) that act as secondary messengers in osteoclast differentiation, taxifolin's antioxidant properties contribute to its inhibitory effect by preventing this ROS production. nih.gov In vivo studies using ovariectomized mouse models of osteoporosis confirmed that taxifolin alleviates bone loss by repressing osteoclast activity. nih.gov

Table 4: Taxifolin's Inhibition of Osteoclastogenesis
Target Pathway/MoleculeEffect of TaxifolinOutcomeReference
RANKL-induced SignalingSuppressionInhibits osteoclast differentiation. nih.gov
NF-κB ActivationSuppressionDownregulates a key transcription factor for osteoclastogenesis. nih.gov
MAPKs and c-FosInhibitionBlocks downstream signaling required for osteoclast formation. nih.gov
Osteoclast-specific Genes (e.g., Cathepsin K, Mmp-9, Nfatc1)Decreased ExpressionReduces the functional machinery of osteoclasts. nih.gov
Reactive Oxygen Species (ROS)Prevention of ProductionBlocks ROS-mediated signaling in osteoclast differentiation. nih.gov

Modulation of RANKL Signaling Pathways (e.g., NF-κB, MAPKs, AKT)

This compound demonstrates significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. nih.gov Preclinical studies have established that taxifolin exerts these effects by modulating key signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov RANKL is a crucial cytokine for osteoclast differentiation and function. scielo.br When RANKL binds to its receptor, RANK, on osteoclast precursors, it initiates a cascade of downstream signaling that includes the activation of nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the protein kinase B (AKT) pathway. nih.gov

Research indicates that taxifolin effectively suppresses the RANKL-induced activation of NF-κB, the MAPKs (including ERK, JNK, and p38), and AKT. nih.govresearchgate.net By inhibiting the NF-κB pathway, taxifolin prevents the translocation of NF-κB into the nucleus, a critical step for the transcription of genes essential for osteoclast formation. nih.govnih.gov This inhibitory action on these primary signaling routes leads to the downregulation of major transcription factors such as c-Fos and nuclear factor of activated T-cells 1 (NFATc1). nih.gov Consequently, the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), matrix metalloproteinase-9 (MMP-9), and Cathepsin K (CTSK), is significantly decreased. nih.govnih.gov

Furthermore, taxifolin has been shown to counteract the production of reactive oxygen species (ROS) that is typically stimulated by RANKL, suggesting its antioxidant activity contributes to its bone-protective effects. nih.gov In vivo studies using mouse models of lipopolysaccharide-induced bone lysis and ovariectomy-induced osteoporosis have confirmed these cellular-level findings, showing that taxifolin can prevent bone loss by repressing osteoclast activity. nih.govnih.gov It also reduces the serum levels of pro-inflammatory cytokines associated with bone resorption, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov

Signaling Pathway/TargetEffect of this compoundDownstream ConsequencesSupporting Evidence (Model)
NF-κBInhibition of activation/phosphorylation. nih.govnih.govDecreased nuclear translocation of p65; reduced expression of target genes. researchgate.netRANKL-stimulated human Bone Marrow-Derived Macrophages (BMMs) and RAW264.7 cells. nih.govnih.gov
MAPKs (ERK, p38, JNK)Inhibition of phosphorylation. nih.govresearchgate.netReduced activation of downstream transcription factors like c-Fos. researchgate.netRANKL-stimulated BMMs. researchgate.net
AKTInhibition of phosphorylation. nih.govmdpi.comSuppression of survival signals and differentiation pathways. nih.govRANKL-stimulated RAW264.7 cells. nih.gov
c-Fos and NFATc1Downregulation of expression. nih.govInhibition of the primary transcriptional program for osteoclastogenesis. RANKL-stimulated BMMs.
Osteoclast-specific Genes (TRAP, MMP-9, CTSK)Decreased mRNA expression. nih.govnih.govImpaired bone resorption function. nih.govHuman BMMs. nih.gov

Other Preclinical Pharmacological Activities

Antidiabetic Mechanisms

This compound exhibits potent antidiabetic properties through multiple mechanisms targeting glucose metabolism and insulin (B600854) signaling. In vitro studies using L6 myotubes have shown that taxifolin dose-dependently increases glucose uptake, even in the absence of insulin. nih.gov This effect is mediated through the activation, via phosphorylation, of two key signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Activation of these pathways promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into muscle cells. nih.govresearchgate.net

In vivo experiments in type 2 diabetic animal models, such as KK-Ay/Ta mice and fructose-induced metabolic syndrome rats, have substantiated these findings. nih.govyalma.ru Oral administration of taxifolin was found to significantly improve key metabolic parameters, including reducing fasting plasma glucose, lowering insulin levels, and decreasing insulin resistance, as measured by the HOMA-IR index. nih.govresearchgate.net

Beyond enhancing insulin sensitivity, taxifolin also influences glucose absorption and production. It has been reported to inhibit the activity of carbohydrate-metabolizing enzymes like α-amylase and sucrase, which would reduce postprandial hyperglycemia by slowing carbohydrate digestion. researchgate.net Additionally, in the kidneys of metabolic syndrome rats, taxifolin was shown to improve glucose homeostasis by modulating the PI3K/AKT pathway, which influences the expression of renal glucose transporters like SGLT-2 and GLUT-2. yalma.ruresearchgate.net Taxifolin also demonstrates anti-inflammatory effects in a diabetic context by suppressing high-glucose-induced microglial activation through the attenuation of the TXNIP–NLRP3 inflammasome axis. mdpi.com

MechanismKey Molecular TargetsObserved EffectPreclinical Model
Enhanced Glucose UptakePI3K/Akt, AMPK, GLUT4. nih.govIncreased GLUT4 translocation to the plasma membrane. researchgate.netL6 myotubes. nih.gov
Improved Insulin SensitivityInsulin signaling pathway.Reduced fasting glucose, insulin, and HOMA-IR. nih.govKK-Ay/Ta diabetic mice. nih.gov
Inhibition of Carbohydrate Digestionα-amylase, Sucrase. researchgate.netPotential reduction in postprandial hyperglycemia. researchgate.netSucrose-loaded rats, alloxan-induced diabetic rats. researchgate.net
Renal Glucose HomeostasisPI3K/AKT, SGLT-2, GLUT-2. yalma.ruresearchgate.netNormalization of renal glucose transport-related proteins. yalma.ruMetabolic syndrome rats. yalma.ru
Anti-inflammatory ActionTXNIP–NLRP3 inflammasome. mdpi.comSuppression of IL-1β production in microglia. mdpi.comHigh-glucose-stimulated mouse microglia (BV-2 cells). mdpi.com

Anti-angiogenic Effects

This compound has been identified as an inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. Its primary mechanism of action involves targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). japsonline.comjapsonline.com VEGFR-2 is a critical receptor tyrosine kinase whose activation by VEGF initiates intracellular signaling cascades that promote endothelial cell proliferation, migration, and survival—all essential processes for angiogenesis. japsonline.com

Computational and molecular docking studies have revealed that taxifolin functions as a type I competitive inhibitor of VEGFR-2 kinase. japsonline.comjapsonline.com It achieves this by binding directly to the ATP-binding pocket of the VEGFR-2 kinase domain. japsonline.comjapsonline.com This occupation of the ATP-binding site prevents the phosphorylation of specific downstream proteins, thereby halting the signaling cascade. japsonline.com The stability of the taxifolin-VEGFR-2 complex has been validated through molecular dynamic simulations, confirming a stable interaction. japsonline.comjapsonline.com While some studies on ovarian cancer cells indicated that taxifolin's inhibitory effect on VEGF expression was less potent compared to other flavonoids, its direct action on the VEGFR-2 kinase remains a significant anti-angiogenic mechanism. researchgate.net

Molecular TargetMechanism of ActionFunctional OutcomeInvestigative Approach
VEGFR-2 KinaseType I competitive inhibitor; binds to the ATP-binding site. japsonline.comjapsonline.comInhibition of downstream signaling for proliferation and migration of endothelial cells. japsonline.comMolecular docking and molecular dynamic simulation. japsonline.comjapsonline.com
VEGF ExpressionInhibition of VEGF protein secretion. researchgate.netReduced availability of the primary ligand for VEGFR-2.In vitro study on OVCAR-3 ovarian cancer cells. researchgate.net

Antiviral Properties (e.g., against SARS-CoV-2)

Preclinical research, particularly computational studies, has highlighted the potential of this compound as an antiviral agent, including against SARS-CoV-2. mdpi.com Flavonoids as a class have been recognized for their antiviral activities. mdpi.comnih.gov Through computational screening of large compound libraries, taxifolin was identified as a possible inhibitor of SARS-CoV-2 replication. mdpi.com

The proposed mechanism for this antiviral activity centers on the inhibition of the SARS-CoV-2 main protease, also known as Mpro or 3CLpro. mdpi.com This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional proteins required for viral replication. Due to its critical role and high degree of conservation among coronaviruses, 3CLpro is a key target for antiviral drug development. nih.gov In silico models suggest that taxifolin can bind to this protease, potentially disrupting its function and thereby inhibiting viral propagation. mdpi.com While these computational findings are promising, further in vitro and in vivo experimental validation is required to confirm the clinical potential of taxifolin as a direct antiviral therapeutic for SARS-CoV-2.

Anti-psoriatic Actions

This compound has demonstrated notable therapeutic potential in preclinical models of psoriasis, a chronic autoimmune skin disease characterized by keratinocyte hyperproliferation and inflammation. nih.govnih.gov In vivo studies using imiquimod-induced psoriasis-like mouse models showed that taxifolin treatment significantly alleviates skin lesions, including erythema and scaling. nih.govnih.gov

The mechanisms underlying these effects are multifactorial. Taxifolin directly inhibits the abnormal proliferation of human keratinocytes. nih.govresearchgate.net It modulates the immune response by reducing the infiltration of pathogenic T cells into the skin, specifically decreasing the ratio of pro-inflammatory T helper (Th) cells like Th1 and Th17, as well as γδT cells. nih.govnih.gov This leads to a reduction in the expression of key inflammatory cytokines, particularly those dominated by the IL-17A axis. nih.gov

At the molecular level, taxifolin has been shown to inhibit several signaling pathways implicated in psoriasis pathogenesis. It can suppress the Notch1 and Jak2/Stat3 signaling pathways, which are critical for regulating T helper cell differentiation. nih.govnih.gov Furthermore, taxifolin regulates the cytoplasmic phospholipase A2 (cPLA2) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways in keratinocytes. nih.govmdpi.com This action involves decreasing the phosphorylation of cPLA2 and inhibiting the phosphorylation of ERK and p38 MAP kinases. nih.gov Taxifolin also inhibits the phosphorylation of IκB and STAT3 proteins, which in turn suppresses the expression of pro-inflammatory cytokines (e.g., IL-1α, IL-6) and chemokines (e.g., CXCL8, CCL20) in keratinocytes. researchgate.net

EffectInhibited Pathways/TargetsCellular/Systemic OutcomePreclinical Model
Inhibition of Keratinocyte ProliferationcPLA2, PPAR-γ, p-ERK, p-38. nih.govReduced epidermal hyper-proliferation. nih.govImiquimod-induced psoriasis mice, HaCaT keratinocytes. nih.gov
Modulation of T Cell ResponseNotch1, Jak2/Stat3. nih.govDecreased Th1 and Th17 cell populations; reduced IL-17A. nih.govnih.govImiquimod-induced psoriasis mice. nih.gov
Reduction of InflammationIκB/STAT3 phosphorylation. researchgate.netDecreased expression of pro-inflammatory cytokines (IL-1β, IL-6) and chemokines (CXCL8). researchgate.netTNF-α/IL-17A/IFN-γ induced HaCaT keratinocytes. researchgate.net

Inhibition of Melanogenesis

This compound acts as an effective inhibitor of melanogenesis, the process of melanin (B1238610) synthesis. nih.govnih.gov Its primary mechanism is the direct inhibition of tyrosinase, the key, rate-limiting enzyme in this pathway. nih.govnih.gov In vitro studies have shown that taxifolin can potently inhibit the enzymatic activity of cellular tyrosinase, thereby reducing melanin production in melanoma cells. nih.gov

An interesting finding is that taxifolin can effectively suppress tyrosinase activity and cellular melanogenesis even while the total protein level of tyrosinase in the cells increases. nih.govnih.gov This suggests a powerful, direct inhibitory effect on the enzyme's catalytic function that may trigger a compensatory, yet ineffective, upregulation of enzyme expression. nih.gov In addition to direct enzyme inhibition, the potent antioxidant properties of taxifolin contribute to its anti-melanogenic effects. nih.gov By scavenging reactive oxygen species (ROS), taxifolin can reduce oxidative stress within melanocytes; this is significant because ROS are known to activate tyrosinase and stimulate melanin synthesis. nih.gov Some evidence also suggests that taxifolin's inhibitory action on melanin production may be related to the downregulation of p38 MAPK phosphorylation. ajol.info

Primary TargetMechanism of ActionObserved EffectInvestigative Model
Tyrosinase EnzymeDirect inhibition of enzymatic activity. nih.govnih.govReduced melanin production. nih.govB16F10 murine melanoma cells. nih.gov
Reactive Oxygen Species (ROS)Antioxidant/scavenging activity. nih.govReduced oxidative stress-induced activation of tyrosinase. nih.govNot specified in snippets.
p38 MAPK PathwaySuppression of p38 phosphorylation. ajol.infoReduced melanin production. ajol.infoMelanoma cells. ajol.info

Collagen Fibril Formation and Stabilization

This compound, a flavonoid also known as dihydroquercetin, has demonstrated notable effects on the formation and stability of collagen fibrils in preclinical research. nih.gov Studies have shown that taxifolin can accelerate the formation of type I collagen fibrils. nih.govspringermedizin.de This process is accompanied by the reconstruction of the periodic cross-striation that is characteristic of these fibrils. wikipedia.orgresearchgate.net

The interaction of taxifolin with collagen leads to an increase in the thermal stability of the collagen fibrils. nih.govspringermedizin.de This stabilizing effect has been observed through differential scanning calorimetry, which revealed a higher melting temperature for collagen fibrils formed in the presence of taxifolin in neutral or weakly alkaline conditions. nih.gov However, this thermal stabilization was not observed for individual tropocollagen molecules in an acidic environment. nih.govresearchgate.net The ability of taxifolin to encourage the formation of fibrils and enhance their stability suggests its potential for medical applications. nih.govwikipedia.org

Research has also explored the use of taxifolin and its derivatives as cross-linking agents to improve the properties of collagen-based materials. researchgate.netmdpi.com These derivatives have been shown to enhance the mechanical characteristics of such materials. researchgate.net In the context of tissue repair, materials based on collagen and taxifolin derivatives have been found to be non-toxic to cells and can support cell attachment and migration. researchgate.netdntb.gov.ua For instance, studies using NIH/3T3 mouse fibroblasts have shown that these cells can migrate through materials composed of collagen and taxifolin derivatives. researchgate.net

Furthermore, the influence of taxifolin extends to the cellular regulation of collagen synthesis. In preclinical models of fibrosis, taxifolin has been shown to inhibit the activation of fibroblasts and the subsequent synthesis of collagen. This is achieved, in part, by modulating signaling pathways such as the TGF-β1/Smads pathway. dovepress.com

The table below summarizes the key preclinical research findings on the effects of taxifolin on collagen fibril formation and stabilization.

Parameter Effect of Taxifolin Method of Observation Reference
Fibril Formation Accelerated formation of type I collagen fibrils.Not specified nih.govspringermedizin.de
Fibril Structure Promoted the reconstruction of periodical cross-striation.Not specified wikipedia.orgresearchgate.net
Thermal Stability Increased melting temperature of collagen fibrils.Differential Scanning Calorimetry nih.gov
Cross-linking Acts as a cross-linking agent for collagen matrices.Not specified researchgate.netmdpi.com
Collagen Synthesis Inhibited fibroblast activation and collagen production in fibrosis models.Not specified

Metabolomics and Preclinical Pharmacokinetic Profiling of Taxifolin Hydrate

In Vivo Metabolic Transformations of Taxifolin (B1681242)

Upon administration, taxifolin undergoes extensive metabolism in vivo, leading to the formation of numerous metabolites. This biotransformation is a key determinant of its circulating forms and potential biological activities.

Identification of Metabolite Species (e.g., Methylated, Hydrogenated, Sulfated Derivatives, Dimers)

In vivo studies, particularly in animal models like rats, have revealed a complex metabolic landscape for taxifolin. A significant number of metabolites have been identified, highlighting the extensive biotransformation it undergoes. One study tentatively identified a remarkable 191 metabolites in rats, with 154 being new and 32 classified as dimers. nih.govresearchgate.netmdpi.comsemanticscholar.org These metabolites include various conjugated forms, such as sulfated, glucuronidated, and methylated products. nih.govmdpi.comsemanticscholar.orgnih.gov Hydrogenated derivatives have also been detected. mdpi.com The formation of dimers has been observed, particularly under alkaline conditions. frontiersin.org

Examples of identified metabolite species include:

Sulfated taxifolin and quercetin (B1663063) sulfates. mdpi.comsemanticscholar.org

Glucuronides of taxifolin and its isomers. mdpi.comsemanticscholar.org

Methylated taxifolin and its isomers. semanticscholar.org

Hydrogenated taxifolin and hydrogenated methyltaxifolin. mdpi.com

Conjugates with amino acids, such as pyroglutamic acid. nih.govmdpi.com

Dehydroxylation and hydroxylation products. nih.govmdpi.com

Table 1: Examples of Identified Taxifolin Metabolite Species

Metabolite TypeExamplesDetection Location (Rat Study)
Conjugates (Sulfated)Taxifolin sulfates, Quercetin sulfatesUrine, Plasma, Feces, Organs
Conjugates (Glucuronidated)Taxifolin glucuronides, Isomer glucuronidesUrine, Plasma, Feces, Organs
Conjugates (Methylated)Methyltaxifolin, Methylated glucuronidesUrine, Plasma, Feces, Organs
Hydrogenated DerivativesHydrogenated taxifolin, Hydrogenated methyltaxifolinUrine, Plasma, Feces, Organs
Amino Acid ConjugatesTaxifolin sulfate (B86663) and pyroglutamic acid conjugateDetected
DimersTaxifolin dimersDetected
OtherHydroxylation, Dehydroxylation productsDetected

Note: This table is based on findings from preclinical studies, primarily in rats. nih.govmdpi.comsemanticscholar.orgnih.govmdpi.com

Elucidation of Biotransformation Pathways

The biotransformation of taxifolin involves various enzymatic reactions. Glucuronidation and sulfation are considered predominant metabolic pathways for flavonoids, including taxifolin. nih.govresearchgate.net Methylation is another significant transformation. nih.govsemanticscholar.org Studies have also indicated that taxifolin can undergo hydrogenation, dehydroxylation, hydroxylation, dehydration, and hydration reactions. nih.govmdpi.commdpi.com Ring-fission in the colon, mediated by gut microflora, has also been observed. nih.gov Novel metabolic reactions, such as acetylamination and pyroglutamic acid conjugation, have been identified. nih.govmdpi.com

The extensive metabolism suggests that the biological effects of taxifolin in vivo may be mediated not only by the parent compound but also by its various metabolites. frontiersin.orgnih.gov Some phase II metabolites have been shown to possess pharmacological activities. nih.gov

Tissue Distribution and Bioavailability in Preclinical Models

Understanding how taxifolin and its metabolites distribute within the body and their extent of absorption is critical for assessing potential therapeutic efficacy.

Organ-Specific Distribution Patterns

Preclinical studies in rats have investigated the tissue distribution of taxifolin and its metabolites. Taxifolin and its metabolites are quickly absorbed and distributed in the tissues. nih.gov However, relatively low concentrations of taxifolin and its metabolites have been found in the heart and brain compared to other organs. nih.gov The highest concentrations of taxifolin in blood plasma have been detected relatively quickly after oral administration, suggesting rapid absorption from the gastrointestinal tract. dhq-bio.ro However, the levels of the parent compound in blood can be low, with conjugates representing the main circulating forms. nih.govnih.gov

One study investigating stereoisomers of taxifolin found that they are differentially distributed in the body. mdpi.com For instance, (+)-(2S;3R)-taxifolin was distributed intracellularly, while (−)-(2R;3S)-taxifolin distributed extracellularly. mdpi.com The (−)-(2S;3S)- and (+)-(2R;3R)-taxifolin isomers showed deep distribution into tissues. mdpi.com

Factors Influencing Bioavailability (e.g., Formulation, Polymorphism)

The crystal form and structure of taxifolin can also influence its water solubility and, consequently, its bioavailability. researchgate.net Different formulations, such as orally dispersed tablets and microemulsions, have been investigated for their impact on taxifolin pharmacokinetics. researchgate.netmdpi.com

Table 2: Preclinical Bioavailability Findings for Taxifolin

Preclinical ModelFormulationBioavailability (%)Reference
RabbitTotal conjugated and free36 nih.gov
Rat99% pure dihydroquercetin0.49 kintai-bio.comresearchgate.net
Rat98% pure dihydroquercetin (solution)0.17 kintai-bio.comresearchgate.net
RatOral administration24 (compared to IV) frontiersin.orgnih.gov
RatNanodispersion0.75 mdpi.com
RatZein-caseinate NanoparticlesImproved (compared to oral) nih.gov
Normal RatSelenized Liposomes216.65 (relative) nih.gov

Note: Bioavailability values can vary depending on the study design, dosage, and analytical methods used.

Advanced Analytical Techniques for Metabolite and Pharmacokinetic Studies

Advanced analytical techniques are indispensable for the comprehensive identification and quantification of taxifolin and its metabolites in biological matrices.

Hyphenated mass spectrometry techniques, such as High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time-of-Flight-Mass Spectrometry (HPLC-ESI-IT-TOF-MSn) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or UPLC-QqQ-MS/MS), have been widely used for the detection, identification, and quantification of taxifolin metabolites. sciopen.comnih.govmdpi.comsemanticscholar.orgnih.govnih.govresearchgate.net UPLC with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is also employed for metabolite identification. sciopen.comnih.govnih.gov

These techniques allow for the separation of complex mixtures of metabolites and provide detailed structural information through fragmentation patterns. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formulas of metabolites. nih.gov Specific detection strategies, such as monitoring characteristic neutral losses compared to the parent compound, aid in identifying metabolic reactions like methylation, sulfation, and glucuronidation. nih.gov

Liquid-liquid extraction is a common sample preparation method used to isolate taxifolin and its metabolites from biological samples like plasma before analysis by LC-MS/MS. nih.govresearchgate.net

Other analytical methods mentioned in the context of taxifolin analysis include HPLC and UPLC with various detectors, such as UV detection. researchgate.netscilit.comresearchgate.net These methods are often used for the quantitative analysis of taxifolin. scilit.com

Table 3: Advanced Analytical Techniques Used

TechniqueApplication in Taxifolin StudiesReferences
HPLC-ESI-IT-TOF-MSnDetection and identification of numerous metabolites nih.govmdpi.comsemanticscholar.org
UPLC-MS/MS (UPLC-QqQ-MS/MS)Quantification of taxifolin and metabolites, pharmacokinetic studies sciopen.comnih.govnih.gov
UPLC-QTOF-MSIdentification of metabolites, metabolomics studies sciopen.comnih.govnih.gov
LC-MS/MSDetermination and pharmacokinetics nih.govresearchgate.netscilit.comresearchgate.net
HPLCQuantification of taxifolin researchgate.netscilit.comresearchgate.net
UPLCQuantification of taxifolin scilit.com
High-Resolution Mass Spectrometry (HRMS)Determination of metabolite molecular formulas nih.gov

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS, UPLC-Q-TOF/MS, HPLC-ESI-IT-TOF-MSn)

Liquid chromatography coupled with mass spectrometry (LC-MS) techniques are indispensable tools in the metabolomics and pharmacokinetic analysis of taxifolin hydrate (B1144303) due to their sensitivity, selectivity, and ability to handle complex biological samples. Various configurations of LC-MS systems have been utilized.

Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has been employed for the identification of taxifolin and its metabolites in biological fluids such as rat plasma lipidmaps.orgnih.govuni.luuni.lu. This approach allows for accurate mass measurements and fragmentation analysis, facilitating the tentative identification of numerous metabolites, including isomers and conjugates uni.lu.

For quantitative analysis in pharmacokinetic studies, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or UPLC coupled with triple-quadrupole mass spectrometry (UPLC-QqQ-MS/MS) are commonly used lipidmaps.orgnih.govuni.luuni.lunih.govuni.luctdbase.org. These systems offer high sensitivity and selectivity through the monitoring of specific multiple reaction monitoring (MRM) transitions for the parent compound and its known metabolites. For instance, LC-MS/MS methods based on triple quadrupole systems have been developed and validated for the determination of taxifolin in rat plasma uni.luuni.luctdbase.org. Quantification is typically performed using electrospray ionization (ESI) in negative ion mode, monitoring transitions such as m/z 303.0→285.0 for taxifolin uni.luuni.luctdbase.org.

More extensive metabolite profiling has been conducted using techniques like HPLC-ESI-IT-TOF-MSn, which allows for the detection and identification of a large number of taxifolin metabolites in vivo, including many previously uncharacterized compounds and metabolic reactions . This highlights the complex metabolic fate of taxifolin.

Chromatographic Separation and Detection Optimization

Effective chromatographic separation is critical for resolving taxifolin from its metabolites and endogenous matrix components before detection by mass spectrometry. Various stationary phases and mobile phase systems have been explored to achieve optimal separation.

Reversed-phase C18 columns are frequently used for the separation of taxifolin and its metabolites lipidmaps.orguni.luuni.luctdbase.orgthegoodscentscompany.comuni.lu. Examples include SB-C18 and Luna C18 columns uni.luthegoodscentscompany.com. Mobile phases typically consist of mixtures of water or aqueous buffers (often with acidic modifiers like acetic acid or trifluoroacetic acid, or containing salts like ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) or methanol (B129727) lipidmaps.orguni.lunih.govuni.luctdbase.orgthegoodscentscompany.comuni.lu. Gradient or isocratic elution modes are employed depending on the complexity of the sample and the analytes of interest uni.lunih.govuni.luctdbase.orgthegoodscentscompany.comuni.lu.

Detection optimization in MS-based methods involves tuning parameters such as ionization mode (negative ion mode is often preferred for taxifolin), capillary voltage, cone voltage, and collision energy to maximize the signal intensity of the target analytes and their characteristic fragment ions uni.luuni.luctdbase.org. For quantitative analysis using MRM, specific precursor and product ions are selected and monitored uni.luuni.luctdbase.org. For example, the transition m/z 303→285 has been used for taxifolin quantification uni.luuni.luctdbase.org. The use of internal standards, such as butylparaben (B1668127) or biochanin A, is common practice to improve the accuracy and reproducibility of the quantitative method uni.luuni.luctdbase.orgthegoodscentscompany.com.

Method validation is performed to ensure the reliability of the analytical method, including assessment of parameters such as specificity, linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, and recovery uni.luuni.luctdbase.orgthegoodscentscompany.com. Reported LLOQ values for taxifolin in rat plasma using LC-MS/MS are in the low ng/mL range, indicating high sensitivity uni.luuni.luctdbase.org.

Stereospecific Pharmacokinetics of Taxifolin Enantiomers

Taxifolin possesses two chiral centers, allowing for the existence of four possible stereoisomers: (2R,3R)-(+)-taxifolin, (2S,3S)-(-)-taxifolin, (2R,3S)-(-)-taxifolin, and (2S,3R)-(+)-taxifolin wikidata.orgthegoodscentscompany.com. While many studies have focused on racemic or naturally occurring taxifolin, investigations into the stereospecific pharmacokinetics are crucial as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles.

Studies utilizing chiral chromatographic methods have demonstrated the stereospecific disposition of taxifolin enantiomers in rats wikidata.orgthegoodscentscompany.com. These methods are necessary to separate and quantify the individual enantiomers in biological samples wikidata.org. For instance, a stereospecific HPLC method using a chiral stationary phase (e.g., Chiralcel OJ-RH) with UV detection has been developed for the determination of all four taxifolin enantiomers wikidata.org.

Structure Activity Relationships and Synthetic Derivatives of Taxifolin Hydrate

Elucidation of Key Structural Motifs for Biological Activity

The biological activities of taxifolin (B1681242), including its antioxidant and anti-inflammatory properties, are significantly influenced by its phenolic hydroxyl groups nih.gov. The 5- and 7-hydroxyl groups on the A-ring, in conjunction with the 4-oxo function on the C-ring, are crucial for its free radical scavenging capacity nih.gov. The strong oxidative properties are also attributed to the conjugated structure and the resonance stability provided by the two phenolic rings nih.gov.

Comparisons with related flavonoids like quercetin (B1663063) highlight the role of structural differences. Taxifolin, a dihydroquercetin, contains a 2,3-saturated C-C bond in the C-ring, unlike the double bond present in quercetin acs.orgresearchgate.net. This saturation is suggested to be responsible for the lower antioxidant activity of taxifolin compared to quercetin acs.orgresearchgate.net. However, the specific arrangement of hydroxyl groups in taxifolin contributes to distinct biological profiles. For instance, the 3',4'-dihydroxyl groups on the B-ring have been identified as critical for the ability of (+)-taxifolin to inhibit the aggregation of the 42-residue amyloid β-protein (Aβ42), while the 7-hydroxyl group and the stereochemistry at positions 2 and 3 were found to be less important for this particular activity oup.comnih.gov.

The presence of double bonds at the C2-C3 position in the C ring is considered essential for the hepatoprotective activity observed in some studies nih.gov.

Design and Synthesis of Taxifolin Derivatives

Due to the relatively low content of taxifolin in some natural sources and the consumption of solvents during extraction, synthetic methods for producing taxifolin and its derivatives have gained importance chemicalbook.com. Several approaches are employed for the synthesis of taxifolin and its derivatives, including the Algar-Flynn-Olyamada (AFO) reaction, Mitsunobu reaction, and semisynthetic techniques chemicalbook.com.

The AFO reaction is a common method for preparing 3-hydroxyl flavanols, with dihydroflavanol (taxifolin) as an intermediate. By controlling reaction conditions, taxifolin can be obtained at this intermediate stage chemicalbook.com. Semisynthetic techniques utilize natural products as starting materials to synthesize the final products, often offering higher yields and being commonly used in industry chemicalbook.com. For example, dihydroquercetin can be prepared from common extract catechins through semi-synthesis chemicalbook.com.

The synthesis of taxifolin derivatives often involves modifying the hydroxyl groups or introducing new functional groups to alter their properties, such as solubility, bioavailability, and biological activity. For instance, taxifolin-7-lipoate (dihydroquercetin-7-lipoate), a taxifolin derivative with potentially superior antioxidant effects, has been synthesized from lipoic acid through a three-step process involving the preparation of intermediates and the final product google.com.

Another approach involves the C-glycosylation of taxifolin with sugars like D-glucose to create C-glycosyl derivatives thieme-connect.com. This can be achieved through methods like Lewis acid-catalyzed rearrangement of O-glycosides or, more recently, protecting-group-free C-glycosidation using metal triflates thieme-connect.com. The synthesis of (2R,3R)-taxifolin-6-C-β-D-glucopyranoside, for example, can be achieved from (+)-taxifolin thieme-connect.com.

Acylation, phosphorylation, and aminomethylation of dihydroquercetin have also been performed to create modified derivatives with altered biological activities, including cytotoxic, antitumor, and antioxidant properties davidpublisher.com. Inclusion complexes of dihydroquercetin with cyclodextrins have also been developed to improve water solubility and permeability davidpublisher.com.

Mechanistic Studies of Derivative Actions

Mechanistic studies aim to understand how taxifolin derivatives exert their biological effects at the molecular level. These studies often reveal that modifications to the taxifolin structure can influence target interactions and signaling pathways.

Methylated taxifolin derivatives, for example, have been suggested to exhibit higher anticancer activity compared to their corresponding hydroxylated compounds acs.orgresearchgate.netnih.gov. While the exact mechanisms can vary depending on the derivative and the biological context, studies on taxifolin itself provide insights into potential pathways modulated by its derivatives. Taxifolin has been shown to inhibit thioredoxin reductase (TrxR) and exhibit quinone reductase activity, regulating genes through an ARE-dependent mechanism, which contributes to its anticancer potential acs.orgnih.govjst.go.jp. It can also inhibit cancer cell lipogenesis by inhibiting fatty acid synthase wikipedia.org.

In the context of neurodegenerative diseases, taxifolin has demonstrated the ability to inhibit Aβ fibril formation and reduce Aβ-induced neurotoxicity researchgate.netresearchgate.net. The mechanism involves binding to prefibrillar species and diverting the aggregation pathway towards the formation of larger, less toxic aggregates plos.org. This suggests that derivatives designed to enhance or maintain these binding properties could have similar or improved effects. Studies on (+)-taxifolin indicate that its inhibition of Aβ42 aggregation may specifically involve targeting Lys residues .

Taxifolin's anti-inflammatory mechanisms include inhibiting the enhanced activity of NF-κB, suppressing the expression of COX-2 and iNOS, and modulating cytokine production like TNF-α and IL-6 medwinpublishers.comnih.govjaper.inimrpress.commdpi.com. Derivatives might target these same pathways with altered potency or specificity. For instance, taxifolin can inhibit the activation of mast cells and basophilic leukemia cells through Akt/IKK/NF-κB and MAPKs/cPLA2 signaling pathways medwinpublishers.comnih.gov.

Studies on the anti-hyperglycemic effects of taxifolin and its derivatives suggest that they can inhibit carbohydrate-hydrolyzing enzymes, leading to reduced dietary carbohydrate absorption acs.org. This indicates a potential mechanism for managing high blood glucose levels.

The neuroprotective effects of taxifolin have been linked to suppressing inflammation, attenuating oxidative stress, preventing Aβ protein formation, and maintaining dopamine (B1211576) levels researchgate.netresearchgate.netnih.gov. Derivatives could potentially enhance these protective mechanisms. Taxifolin has been shown to decrease ROS production and attenuate cell apoptosis in neuroblastoma cells nih.gov. It may also reduce peroxide production in glial cells by inhibiting monoamine oxidase or scavenging free radicals nih.gov. Furthermore, taxifolin can ameliorate oxidative stress and inhibit pro-inflammatory genes like IL-1β and TNF-α via NF-κB signaling inactivation nih.gov.

Research on aminomethylated dihydroquercetin derivatives has shown they can possess neurotropic and antiproliferative actions davidpublisher.com. This highlights how structural modifications can lead to derivatives with distinct or enhanced biological activities compared to the parent compound.

Synergistic and Combinatorial Research Approaches Involving Taxifolin Hydrate

Synergistic Effects with Established Therapeutic Agents

The combination of taxifolin (B1681242) hydrate (B1144303) with other therapeutic agents has shown promise in overcoming challenges such as drug resistance and improving treatment outcomes.

The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Research has indicated that taxifolin and its derivatives can enhance the efficacy of conventional antibiotics against such resistant strains. wikipedia.orgnih.gov

A study investigating the synergistic effects of a taxifolin derivative, taxifolin-7-O-α-L-rhamnopyranoside (TR), with various antibiotics against clinical MRSA isolates demonstrated significant synergy. nih.gov The study utilized the microdilution method to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) and the chequerboard method to assess synergy, expressed by the fractional inhibitory concentration index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

The results showed that TR, when combined with ceftazidime (B193861) (CAZ) and levofloxacin (B1675101) (LEV), exhibited notable synergistic activity against all tested MRSA isolates. nih.gov The combination of TR and ceftazidime was particularly effective, maintaining its synergistic effect in time-kill dynamic confirmation tests. nih.gov These findings suggest that taxifolin derivatives have the potential for use in combinatory therapy for patients infected with MRSA. nih.gov

AntibioticMIC Range (μg/mL) - Antibiotic AloneMIC Range (μg/mL) - TR AloneMIC Range (μg/mL) - In CombinationFICI Range (Synergy)
Ceftazidime (CAZ)128-51232-648-64 (CAZ) / 4-16 (TR)0.187-0.375
Levofloxacin (LEV)16-12832-641-16 (LEV) / 8-32 (TR)0.25-0.5
Ampicillin (AMP)256-102432-6432-128 (AMP) / 8-32 (TR)Some synergy and additivity
Azithromycin (AZM)>102432-6464-256 (AZM) / 8-32 (TR)Some synergy and additivity

In the realm of cancer therapy, combining chemotherapy with other treatment modalities is a strategy to enhance efficacy and reduce side effects. mdpi.com Photothermal therapy (PTT), which uses photothermal agents to convert light energy into heat to ablate cancer cells, has emerged as a promising approach. mdpi.comnih.gov The combination of chemotherapy and PTT can result in a synergistic therapeutic effect. researchgate.net

A study explored the use of taxifolin (TAX) loaded onto polydopamine nanoparticles (PDA) for a synergistic chemo-photothermal treatment of ovarian cancer. mdpi.com Polydopamine serves as a biocompatible photothermal agent. mdpi.com The synthesized PDA@TAX nanoparticles demonstrated a high photothermal conversion efficiency when irradiated with an 808 nm near-infrared (NIR) laser. mdpi.comnih.gov The release of taxifolin from the nanoparticles was found to be more efficient in an acidic environment, which is characteristic of the tumor microenvironment. mdpi.comnih.gov

In vitro experiments on A2780 ovarian cancer cells revealed that the combination of taxifolin-loaded nanoparticles with NIR laser irradiation resulted in a significantly greater inhibition of cell proliferation compared to either treatment alone, demonstrating a clear synergistic effect. mdpi.com This approach of combining a chemotherapeutic agent like taxifolin with a photothermal agent provides a platform for targeted drug delivery and minimally invasive cancer treatment. mdpi.com

Treatment GroupCell Viability (%)Synergistic Effect
Control100-
Laser Only~95-
Taxifolin (TAX) Only~75-
PDA@TAX (No Laser)~60-
PDA + Laser~50-
PDA@TAX + Laser~20Synergistic Inhibition

Enhanced Efficacy with Antibiotics

Co-supplementation Strategies in Specialized Biological Systems (e.g., Cryopreservation)

Cryopreservation, the process of preserving biological materials at very low temperatures, is crucial in various fields, including reproductive medicine. However, the process can induce cellular damage, often due to oxidative stress. nih.gov Antioxidants are therefore often included in cryopreservation media to mitigate this damage. dergipark.org.tr

A study investigated the effects of co-supplementing a tris-based extender with taxifolin hydrate and trehalose (B1683222) on the quality of frozen-thawed ram spermatozoa. nih.govsigmaaldrich.com The study aimed to reduce the concentration of glycerol (B35011), a common cryoprotectant that can have toxic effects, by using this compound as an antioxidant. mdpi.com

The results demonstrated that the co-supplementation of 3% glycerol with 60 mM trehalose and 10 μM this compound (G3T10) yielded the highest post-thawed sperm viability and mitochondrial activity. nih.govsigmaaldrich.com Furthermore, all extenders containing this compound showed a reduction in DNA fragmentation compared to the control group with 5% glycerol and no this compound. nih.govsigmaaldrich.com The levels of lipid peroxidation (LPO), a marker of oxidative damage, were also significantly decreased in groups supplemented with higher concentrations of this compound. nih.govsigmaaldrich.com This research suggests that co-supplementation with this compound can improve the quality of cryopreserved spermatozoa by mitigating oxidative stress. nih.gov

Experimental Group (Glycerol % + Taxifolin μM)Post-thaw Viability (%)Mitochondrial Activity (%)DNA Fragmentation (%)LPO (nmol/mL)
G5T0 (Control)55.2 ± 2.148.5 ± 1.810.1 ± 0.94.2 ± 0.3
G5T1058.1 ± 2.551.3 ± 2.26.5 ± 0.53.8 ± 0.2
G5T10054.7 ± 2.049.8 ± 1.97.1 ± 0.63.1 ± 0.3
G5T50051.3 ± 1.945.6 ± 1.77.8 ± 0.72.5 ± 0.2
G3T1062.5 ± 2.855.4 ± 2.58.2 ± 0.73.5 ± 0.3
G3T10059.8 ± 2.452.1 ± 2.18.9 ± 0.82.8 ± 0.2

Data presented as mean ± standard deviation. LPO: Lipid Peroxidation.

Research Methodologies and in Vitro/in Vivo Models for Taxifolin Hydrate Studies

In Vitro Cellular Models

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of taxifolin (B1681242) hydrate (B1144303). These models allow for controlled experiments to study specific biological processes.

Cancer Cell Lines (e.g., Ovarian, Breast, Colorectal)

Taxifolin has been evaluated for its anticancer properties using several cancer cell lines. Studies have shown that taxifolin can inhibit the growth of ovarian cancer cells in a dose-dependent manner. wikipedia.org In breast cancer research, the highly aggressive MDA-MB-231 and 4T1 cell lines have been utilized to demonstrate that taxifolin can inhibit proliferation, migration, and invasion. nih.gov Furthermore, it has been shown to have anti-proliferative effects against human breast cancer cells and other cancer cell types by inhibiting lipogenesis. wikipedia.org Research has also pointed to the in vitro anticancer activities of taxifolin in colorectal cancer. researchgate.net

Cell LineCancer TypeKey Research Findings
A2780 Ovarian CancerTaxifolin effectively inhibited cell proliferation. mdpi.com
MDA-MB-231 Breast CancerExhibited inhibition of proliferation, migration, and invasion in a dose-dependent manner. nih.gov
4T1 Breast CancerShowed potential to inhibit proliferation, migration, and invasion. nih.gov Taxifolin also promoted the mesenchymal to epithelial transition (MET) process. nih.gov
U-2 OS and Saos-2 OsteosarcomaTaxifolin inhibited cell viability and proliferation, and promoted G1 cell cycle arrest and apoptosis. researchgate.net
Various Colorectal CancerDisplayed anticancer activities in vitro. researchgate.net

Fibroblast Cell Lines

Fibroblast cell lines are crucial for studying tissue regeneration and the effects of compounds on the extracellular matrix. Research has indicated a strong correlation between the antiproliferative effects of taxifolin derivatives on both murine skin fibroblasts and human breast cancer cells. wikipedia.org Human normal foreskin fibroblast cells have also been used as a control cell line in cancer studies. scispace.com The immortalized human dermal fibroblast cell line, fHDF/TERT166, serves as a standardized in vitro model to investigate processes like extracellular matrix formation, inflammation, and wound healing, for which taxifolin's properties are relevant. evercyte.com

Cell LineTypeKey Research Applications
Murine Skin Fibroblasts Murine FibroblastUsed to study the antiproliferative effects of taxifolin derivatives. wikipedia.org
Human Normal Foreskin Fibroblasts Human FibroblastEmployed as a non-cancerous control in studies. scispace.comresearchgate.net
fHDF/TERT166 Immortalized Human Dermal FibroblastA model for studying extracellular matrix formation, inflammation, and wound healing. evercyte.com

Endothelial Cell Lines

Endothelial cells are critical in studies related to cardiovascular health and angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a common model. In HUVECs, taxifolin has been studied for its potential to improve endothelial function. nih.govnih.gov For instance, it has been shown to have antiangiogenic activity by inhibiting the formation of new blood vessels. researchgate.net Studies on bovine coronary artery endothelial cells have also been conducted, revealing that taxifolin can inhibit arginase activity, which in turn can improve the availability of nitric oxide, a key molecule in vascular health. nih.gov

Cell LineTypeKey Research Findings
Human Umbilical Vein Endothelial Cells (HUVECs) Human EndothelialTaxifolin demonstrated antiangiogenic activity. researchgate.net It also showed protective effects against damage induced by heavy metals. nih.gov
Bovine Coronary Artery Endothelial Cells Bovine EndothelialTaxifolin was found to inhibit arginase activity, potentially increasing nitric oxide production. nih.gov
bEnd.3 Murine Brain EndothelialA well-characterized model for blood-brain barrier studies, though with lower transendothelial electrical resistance compared to human models. plos.org

Monocyte-Macrophage Lineage Cells

Cells of the monocyte-macrophage lineage are key players in the immune response and inflammation. univ-mrs.frmdpi.comresearchgate.net The human monocyte-like cell line THP-1 and the mouse macrophage-like cell line RAW264.7 are widely used to study the anti-inflammatory properties of compounds. In RAW264.7 cells, taxifolin has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and reactive oxygen species (ROS) production, as well as the expression of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov In macrophage-differentiated THP-1 cells, taxifolin induces genes related to lipid metabolism. nih.gov

Cell LineTypeKey Research Findings
THP-1 Human MonocyticTaxifolin has lower cytotoxicity compared to quercetin (B1663063) and luteolin. nih.gov It induces genes related to lipid metabolism in macrophage-differentiated THP-1 cells. nih.gov
RAW264.7 Murine Macrophage-likeTaxifolin effectively inhibits NO and ROS production and suppresses LPS-induced expression of IL-1β and TNF-α mRNAs. nih.gov

Epithelial Cell Models (e.g., Caco-2, MDCK)

Epithelial cell models are instrumental in studying drug absorption and intestinal barrier function. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal absorption because it forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. evotec.com A study using a Caco-2 cell monolayer model demonstrated that taxifolin could ameliorate lipopolysaccharide (LPS)-induced intestinal epithelial barrier dysfunction. nih.gov It achieved this by increasing transepithelial electrical resistance (TEER), decreasing paracellular flux, and protecting tight junction proteins. nih.gov The Madin-Darby Canine Kidney (MDCK) cell line is another model used for permeability assays, often favored for its faster growth and differentiation compared to Caco-2 cells. creative-bioarray.comnih.gov

Cell LineTypeKey Research Applications and Findings
Caco-2 Human Colorectal AdenocarcinomaWidely used to predict human intestinal absorption and study barrier function. evotec.com Taxifolin was found to protect against LPS-induced barrier dysfunction by inhibiting the NF-κB/MLCK pathway. nih.gov
MDCK (Madin-Darby Canine Kidney) Canine Kidney EpithelialUsed for permeability and drug transport assays, often as an alternative to Caco-2 cells. creative-bioarray.comnih.gov

Preclinical In Vivo Animal Models

Preclinical in vivo animal models are essential for evaluating the systemic effects, efficacy, and safety of taxifolin hydrate in a living organism before any human trials. Various animal models have been employed to investigate the therapeutic potential of taxifolin across a range of conditions.

In oncology, xenograft mouse models have been used to study the effects of taxifolin on tumor growth and metastasis. For instance, in a 4T1 xenograft mouse model, taxifolin markedly inhibited the growth of primary breast cancer tumors and reduced lung metastasis. nih.gov Similarly, in nude mice bearing U2OS xenograft tumors, intraperitoneal administration of taxifolin significantly inhibited tumor growth. researchgate.net

Animal models of neurodegenerative diseases have also been utilized. In a mouse model of cerebral amyloid angiopathy, orally administered taxifolin was found to have neuroprotective effects by suppressing intracerebral amyloid-β production, neuroinflammation, and oxidative tissue damage. researchgate.net

Furthermore, taxifolin has been investigated in rat models of diabetes, where it has shown the ability to regulate postprandial hyperglycemia. nih.govresearchgate.net In models of hypertension, taxifolin has demonstrated antihypertensive effects. nih.gov Studies on skin regeneration in animals after chemical burns have also shown beneficial effects from taxifolin-based preparations. nih.gov Additionally, taxifolin has been shown to alleviate bone loss in oophorectomized mice by suppressing osteoclast activity.

Animal ModelDisease/Condition StudiedKey Research Findings
Nude mice with U2OS xenografts OsteosarcomaIntraperitoneal administration of taxifolin significantly inhibited tumor growth. researchgate.net
BALB/c mice with 4T1 xenografts Breast CancerTaxifolin inhibited primary tumor growth and reduced lung metastasis. nih.gov
Mouse model of Cerebral Amyloid Angiopathy NeuroprotectionOrally administered taxifolin suppressed amyloid-β production, neuroinflammation, and oxidative damage. researchgate.net
Rats with experimental periodontitis PeriodontitisTaxifolin suppressed the production of inflammatory factors. nih.gov
Rats with cisplatin-induced pulmonary damage Lung InjuryTaxifolin conferred protection through its anti-oxidative stress actions. nih.gov
Mice with CCl4-induced acute liver injury Liver InjuryTaxifolin mitigated liver injury by reducing MDA levels and increasing antioxidant enzyme expression. nih.gov
Oophorectomized mice Bone LossTaxifolin alleviated bone loss by suppressing osteoclast activity and reducing serum levels of inflammatory cytokines.
Rats with cobalt chloride-induced sciatic nerve damage NeuropathyTaxifolin prevented oxidative nerve damage by reducing oxidative stress markers and increasing antioxidant levels.

Rodent Models (e.g., Rats, Mice) for Disease Induction (e.g., Liver Injury, Renal Fibrosis, Osteoporosis, Neurodegeneration)

Rodent models are fundamental in preclinical research for this compound due to their physiological and genetic similarities to humans. They are used to induce various pathological conditions to test the compound's effectiveness.

Liver Injury: In studies on liver damage, rodent models are frequently used. For instance, acute liver injury can be induced in mice using substances like carbon tetrachloride or alcohol. nih.govresearchgate.net Taxifolin has demonstrated a protective effect in these models by reducing levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and by mitigating hepatocyte necrosis and inflammatory infiltration. nih.govresearchgate.net In models of type 2 diabetes with associated liver fibrosis, induced by a high-fat diet and streptozotocin, taxifolin treatment has been shown to decrease liver weight, blood glucose, and markers of fibrosis. researchgate.net

Renal Fibrosis: Animal models are also employed to study taxifolin's effects on kidney diseases. For example, in cisplatin-induced kidney toxicity models, taxifolin has shown nephroprotective effects. researchgate.net

Osteoporosis: To investigate osteoporosis, a common model is the use of ovariectomized (OVX) mice, which mimics postmenopausal bone loss. Studies have shown that taxifolin can alleviate bone loss in these models by inhibiting the activity of osteoclasts, the cells responsible for bone resorption.

Neurodegeneration: Rodent models are crucial for understanding taxifolin's neuroprotective capabilities. researchgate.net In models of Parkinson's disease induced by toxins like rotenone (B1679576) or MPTP, taxifolin has been shown to protect dopaminergic neurons and maintain dopamine (B1211576) levels. nih.gov For Alzheimer's disease, models involving the administration of amyloid-β are used to study taxifolin's ability to inhibit fibril formation and improve cognitive function. researchgate.netnih.gov

Disease Model Animal Model Inducing Agent/Method Observed Effects of this compound
Liver Injury MiceAlcohol, Carbon TetrachlorideReduced liver enzymes, hepatocyte necrosis, and inflammation. nih.govresearchgate.net
Renal Fibrosis RatsCisplatinNephroprotective effects. researchgate.net
Osteoporosis MiceOvariectomy (OVX)Alleviated bone loss by inhibiting osteoclast activity.
Neurodegeneration Rats, MiceRotenone, MPTP, Amyloid-βProtected neurons, maintained dopamine levels, inhibited amyloid-β fibril formation. researchgate.netnih.gov

Zebrafish Embryo Models for Developmental Studies

Zebrafish (Danio rerio) embryos are increasingly used in developmental biology and toxicology research due to their rapid, external, and transparent development. researchgate.netmgi-tech.comufz.de This transparency allows for real-time observation of organ development and the effects of compounds. In taxifolin research, zebrafish embryos have been used to assess its protective effects against toxicity. For example, studies have shown that taxifolin can protect zebrafish embryos against cadmium-induced toxicity. researchgate.net It has also been observed to mitigate oxidative DNA damage in this model. researchgate.net

Specialized Animal Models (e.g., Ram Semen Cryopreservation)

Taxifolin's antioxidant properties have been investigated in specialized applications such as cryopreservation. The freezing and thawing process of sperm for artificial insemination can cause significant oxidative damage. mdpi.comulisboa.pt Research on ram and rabbit semen has explored the use of taxifolin as a supplement in cryopreservation extenders. sci-hub.seresearchgate.netoaji.net These studies have shown that taxifolin can improve post-thaw sperm quality by reducing DNA fragmentation and lipid peroxidation, and by enhancing mitochondrial activity. sci-hub.seresearchgate.net

Computational and In Silico Approaches

Computational methods are powerful tools for predicting the biological activities of molecules like taxifolin, saving time and resources in the drug discovery process. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking predicts how a small molecule like taxifolin binds to a protein target. mdpi.com This technique has been used to investigate taxifolin's interaction with various enzymes and receptors. nih.govdntb.gov.ua For example, docking studies have suggested taxifolin as a potential inhibitor of proteins involved in viral replication and cancer progression. nih.govresearchgate.netnih.gov Following docking, molecular dynamics simulations are often run to analyze the stability of the taxifolin-protein complex over time, providing deeper insights into the interaction. nih.govresearchgate.net These simulations have been used to study taxifolin's binding to targets in tuberculosis and cervical cancer. nih.govresearchgate.net

Prediction of Biological Activity and Target Interactions

In silico tools are used to forecast the biological activities and potential targets of taxifolin. researchgate.netmdpi.com Methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict the potency of taxifolin and its derivatives based on their chemical structure. nih.gov This approach has been used to screen flavonoid libraries and suggest taxifolin as a potential inhibitor for further experimental testing. nih.govnih.gov

Omics Technologies in Taxifolin Research

Omics technologies, such as transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the molecular changes induced by taxifolin in a biological system. researchgate.netunl.ptnih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism. Transcriptomic studies have been used to understand how taxifolin affects gene expression in response to various stressors, such as in plants responding to insect feeding. In cancer research, DNA microarrays have been used to show that taxifolin can regulate genes associated with the cell cycle and cell growth. nih.gov

Proteomics: Proteomics is the large-scale study of proteins. nih.gov This approach can identify proteins that are differentially expressed or modified after taxifolin treatment, providing insights into the cellular pathways it affects.

Metabolomics for Pathway Identification

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, serves as a powerful tool for elucidating the biological pathways affected by taxifolin. This methodology allows researchers to capture a functional snapshot of the physiological state of a biological system and how it changes in response to a compound like taxifolin. By employing advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), scientists can identify and quantify a vast number of taxifolin metabolites, providing deep insights into its biotransformation and mechanisms of action.

In preclinical studies using rat models, researchers have utilized HPLC-ESI-IT-TOF-MSn (High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight-Mass Spectrometry) to extensively map the metabolic fate of taxifolin. These investigations have successfully identified 191 distinct metabolites in rat plasma, urine, and feces. mdpi.com The biotransformation processes include a variety of metabolic reactions such as hydroxylation, methylation, dehydrogenation, glucuronidation, and sulphation. mdpi.com The metabolites can be grouped into several categories based on their core structure, including those with the aglycone of taxifolin, methyl taxifolin, and quercetin, among others. mdpi.com This comprehensive metabolite profiling suggests that the biological activity of taxifolin may not only be due to the parent compound but also to its numerous metabolites, which are the predominant forms found in vivo. mdpi.comrsc.org

Further research applying metabolomics has focused on the therapeutic effects of taxifolin in disease models. In a study on renal fibrosis using a unilateral ureteral obstruction (UUO) mouse model, an ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) based metabolomics approach was used. mdpi.com This analysis identified 32 potential biomarkers associated with the progression of renal fibrosis, of which 27 were significantly regulated by taxifolin treatment. mdpi.com The study highlighted that taxifolin administration could modulate several perturbed metabolic pathways, demonstrating its protective effects. mdpi.comnih.gov

The key metabolic pathways identified and modulated by taxifolin through these metabolomics studies are summarized below.

CategoryPerturbed Metabolic Pathways Modulated by TaxifolinStudy Context
Amino Acid Metabolism Phenylalanine, Tyrosine and Tryptophan BiosynthesisRenal Fibrosis Model mdpi.com
Phenylalanine MetabolismRenal Fibrosis Model mdpi.com
Lipid Metabolism Glycerophospholipid MetabolismRenal Fibrosis Model
Sphingolipid MetabolismRenal Fibrosis Model
Other Pathways Purine MetabolismRenal Fibrosis Model
Pyrimidine MetabolismRenal Fibrosis Model
Arginine and Proline MetabolismRenal Fibrosis Model
Nicotinate and Nicotinamide MetabolismRenal Fibrosis Model

This table summarizes key metabolic pathways influenced by taxifolin as identified in metabolomics-based research.

These findings underscore the utility of metabolomics in not only mapping the biotransformation of taxifolin but also in connecting its metabolic footprint to its pharmacological activities, thereby identifying key pathways central to its therapeutic effects. mdpi.com

DNA Microarray for Gene Expression Profiling

Gene expression profiling provides a global view of cellular function by measuring the activity of thousands of genes simultaneously. This methodology reveals how cells respond to treatments by showing which genes are turned "on" or "off." scielo.br DNA microarrays and RNA-sequencing (RNA-Seq) are principal technologies used for this purpose. DNA microarrays measure the activity of a set of predetermined genes, while RNA-Seq provides comprehensive information on all expressed genes. scielo.br These techniques have been instrumental in uncovering the molecular mechanisms underlying the biological effects of taxifolin.

A study utilizing a DNA microarray with a human cancer chip analyzed the effects of taxifolin on gene expression in HCT-116 cancer cells. The analysis identified 428 differentially expressed genes that were statistically significant. researchgate.netacs.org Among these, 65 genes were up-regulated, and 363 genes were down-regulated. researchgate.netacs.org Notably, the up-regulated genes included key phase II detoxification enzymes like NQO1 and GSTM1, as well as the antioxidant enzyme TXNRD1, suggesting that taxifolin's chemopreventive effects are mediated through the regulation of genes containing an antioxidant response element (ARE). acs.org

More recent studies have employed RNA-Seq to provide a broader and more detailed transcriptomic analysis. In a syngeneic mouse model of breast cancer, RNA-Seq of tumors treated with taxifolin identified 36 up-regulated differentially expressed genes (DEGs). mdpi.comnih.gov Several of these genes, including HNRN, KPRP, CRCT1, and FLG2, were identified as novel potential tumor suppressors. mdpi.com

In other biological contexts, transcriptomic profiling has revealed diverse effects of taxifolin. In rainbow trout subjected to heat stress, RNA-Seq analysis of liver samples showed that taxifolin modulates the expression of genes involved in cholesterol production, apoptosis regulation, and the heat shock protein (HSP) response. mdpi.com In healthy young adults, whole blood transcriptome analysis after taxifolin intake showed an increased expression of genes related to the removal of foreign substances, with these changes being most prominent in granulocytes. rsc.orgrsc.org Furthermore, in vitro studies on bone cells have demonstrated that taxifolin can decrease the expression of osteoclast-specific genes (e.g., Trap, Mmp-9, Cathepsin K) and increase the expression of markers for osteoblast differentiation and mineralization, such as Alkaline Phosphatase (ALP) and Collagen Type I Alpha 1 Chain (COL1A1). scielo.br

The table below summarizes key research findings on genes and pathways regulated by taxifolin, as identified through gene expression profiling studies.

Research AreaKey Regulated Genes/PathwaysObserved EffectMethodology
Oncology NQO1, GSTM1, TXNRD1Up-regulatedDNA Microarray researchgate.netacs.org
HNRN, KPRP, CRCT1, FLG2Up-regulatedRNA-Seq mdpi.comnih.gov
Stress Response Isopentenyl diphosphate (B83284) production genesDown-regulatedRNA-Seq mdpi.com
Apoptosis regulators, Heat Shock Proteins (HSPs)ModulatedRNA-Seq mdpi.com
Immunology Foreign substance removal-related genesUp-regulatedRNA-Seq rsc.org
Bone Metabolism Trap, Mmp-9, Cathepsin K, C-Fos, Nfatc1Down-regulatedqPCR
ALP, COL1A1Up-regulatedqPCR scielo.brscielo.br

This table presents a selection of genes and pathways affected by taxifolin, highlighting the diverse applications of gene expression profiling in understanding its molecular activities.

Future Research Directions and Unanswered Questions in Taxifolin Hydrate Research

Elucidation of Ambiguous or Contradictory Biological Effects

Some studies on taxifolin (B1681242) have reported ambiguous or even contradictory biological outcomes. nih.gov This could potentially be attributed to its multi-targeted, non-specific effects on cells. nih.gov For instance, while taxifolin has shown antiproliferative activity in various cancer models, its effect on gastric cancer has not been consistently demonstrated in all studies. nih.gov Similarly, one study noted that taxifolin treatment upregulated the ZEB2 protein in a dose-dependent manner, but this did not lead to an epithelial/mesenchymal transition, suggesting potential non-specific cellular effects. nih.govresearchgate.net Further research is needed to understand the reasons behind these discrepancies and to clarify the specific conditions and contexts under which taxifolin exerts its various biological effects.

Comprehensive Molecular Mechanism Delineation for Antifibrotic and Other Activities

While taxifolin exhibits antifibrotic activity, its precise pharmacological mechanism is not yet fully understood. nih.govnih.gov Studies have indicated that taxifolin may protect against renal fibrosis by upregulating intracellular Nrf2 levels, promoting Nrf2 nuclear translocation, regulating redox metabolites, and preventing TGF-β1-induced fibroblast activation and collagen synthesis. nih.gov It has also been shown to inhibit the activation of hepatic stellate cells and the production of extracellular matrix by regulating the PI3K/AKT/mTOR and TGF-β1/Smads pathways in liver fibrosis. dovepress.com However, a comprehensive understanding of the intricate molecular pathways involved in its antifibrotic effects, as well as other activities like its protective effects against neurotoxins, remains an area for future research. nih.gov Delineating these mechanisms in detail is crucial for targeted therapeutic development.

Exploration of Novel Therapeutic Targets

Research continues to identify novel therapeutic targets for taxifolin. For example, taxifolin has been suggested to play a role in preventing nonalcoholic fatty liver degeneration by targeting caspase-1. nih.gov It is also being explored for its potential in addressing amyloid-beta-associated neurodegenerative diseases like Cerebral Amyloid Angiopathy (CAA) and Alzheimer's disease (AD), where amyloid-beta is a key target. mdpi.comresearchgate.net Taxifolin has shown the ability to inhibit amyloid-beta fibril formation and improve cerebral blood flow, potentially aiding amyloid-beta clearance. mdpi.comresearchgate.net Furthermore, studies on the combined use of taxifolin with other compounds, such as berberine, have identified potential direct binding targets like NF-κB1, NLRP3, PPAR-γ, and STAT3, suggesting multi-target therapeutic strategies for inflammatory disorders. sciety.org Continued exploration is needed to uncover additional targets and pathways influenced by taxifolin.

Advanced Formulation and Delivery System Development for Enhanced Efficacy

A significant challenge for the practical application of taxifolin is its low water solubility and limited bioavailability. dovepress.comnih.govnih.govresearchgate.net This necessitates the development of advanced drug delivery systems to enhance its absorption and therapeutic efficacy. dovepress.comnih.govnih.gov Various lipid-based formulations, including liposomes, solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), emulsions, biomimetic nanovesicles, and exosomes, are being explored for oral delivery. dovepress.comnih.gov Studies on selenized liposomes encapsulating taxifolin have shown improved oral bioavailability and enhanced hypoglycemic effects in animal models. dovepress.comnih.govnih.gov Future research should focus on optimizing these delivery systems and exploring novel approaches to improve the stability, permeability, and bioavailability of taxifolin hydrate (B1144303). nih.govresearchgate.netdntb.gov.ua

Standardization of Taxifolin Extracts and Hydrate Forms for Research Reproducibility

Taxifolin can exist in different crystalline phases, including fully hydrated, partially hydrated, monohydrated, and anhydrous forms, as well as potentially solvated forms. mdpi.comresearchgate.netresearcher.life These different forms can exhibit variations in physicochemical properties, such as solubility and dissolution rate. researchgate.netmdpi.comresearchgate.netresearcher.life For instance, the anhydrous form is expected to solubilize more rapidly than the hydrate form, although determining its intrinsic dissolution rate using standard methods has been challenging. mdpi.comresearchgate.netnih.gov The equilibrium solubility of hydrate taxifolin has been reported to be around 1.2 mg/mL. mdpi.comresearchgate.netresearcher.lifenih.gov The existence of multiple forms and the variability in plant extracts containing taxifolin highlight the need for standardization. Establishing standardized protocols for obtaining and characterizing specific taxifolin hydrate forms and extracts is crucial to ensure reproducibility of research findings and facilitate its development as a therapeutic agent. nih.govthieme-connect.com

Q & A

Basic: How do researchers differentiate between taxifolin hydrate and anhydrous forms experimentally?

Methodological Answer:
this compound and anhydrous forms are distinguished using X-ray powder diffraction (XRPD) to identify unique crystalline lattice patterns , differential scanning calorimetry (DSC) to detect thermal transitions (e.g., hydrate dehydration at ~89°C), and thermogravimetric analysis (TGA) to quantify mass loss from bound water (hydrate forms lose 5–10% mass at 120°C) . Hydrate-to-anhydrous phase transitions are confirmed via simultaneous thermal analysis-mass spectrometry (STA-MS) to track water release .

Advanced: What experimental contradictions arise when studying the solubility of this compound vs. anhydrous forms?

Methodological Answer:
While anhydrous taxifolin initially shows higher solubility, equilibrium solubility studies reveal conversion to the hydrate form in aqueous media, complicating data interpretation . For example, anhydrous taxifolin’s intrinsic dissolution rate cannot be reliably measured using Wood’s apparatus due to rapid hydration . Researchers must use dynamic solubility assays with real-time phase monitoring (e.g., Raman spectroscopy) to capture transient solubility profiles .

Basic: Which analytical methods ensure this compound purity in crystallization studies?

Methodological Answer:
Purity is validated via:

  • High-performance liquid chromatography (HPLC) with flavonoid-specific UV detection (λ = 280–290 nm) .
  • Nuclear magnetic resonance (NMR) to confirm absence of solvent residues (e.g., DMSO or ethanol) .
  • Scanning electron microscopy (SEM) to identify hydrate-specific crystal morphologies (e.g., microtubes vs. irregular anhydrous particles) .

Advanced: How can metabolic engineering optimize this compound biosynthesis in microbial systems?

Methodological Answer:
In Yarrowia lipolytica, taxifolin biosynthesis is enhanced by:

  • Introducing flavonoid 3'-hydroxylase (F3'H) and dihydrokaempferol reductase (DKR) genes to convert naringenin to taxifolin .
  • Flux balance analysis (FBA) to identify metabolic bottlenecks, such as NADPH availability in the cytochrome P450 system .
  • Co-culturing with Saccharomyces cerevisiae to supply precursors (e.g., eriodictyol) .

Advanced: How do cyclodextrin inclusion complexes improve this compound’s bioactivity?

Methodological Answer:
Diaminopropane-bridged bis(β-cyclodextrin) complexes enhance taxifolin’s antioxidant capacity by:

  • Increasing aqueous solubility via hydrophobic cavity encapsulation (confirmed by phase-solubility diagrams ) .
  • Stabilizing the catechol moiety (critical for radical scavenging) through hydrogen bonding, as shown in molecular dynamics simulations .

Basic: What storage conditions preserve this compound stability?

Methodological Answer:
Hydrate forms remain stable under:

  • Desiccated environments (RH < 40%) at 4°C, preventing deliquescence .
  • Protection from UV light (using amber glass vials) to avoid photodegradation of the dihydroxybenzene structure .

Advanced: How does this compound interact with cancer signaling pathways in vitro?

Methodological Answer:
this compound induces apoptosis in pancreatic cancer cells via:

  • HIF-1α pathway inhibition , validated via siRNA knockdown and Western blotting .
  • Molecular docking studies showing strong binding affinity (-5.77 kcal/mol) to MTH1, a redox-protective protein overexpressed in tumors .

Basic: What methods quantify this compound’s dissolution rate?

Methodological Answer:
The intrinsic dissolution rate (IDR) of hydrate forms (56.4 µg cm⁻² min⁻¹) is measured using:

  • Rotating disk apparatus under sink conditions (pH 6.8 PBS) .
  • UV spectrophotometry at 290 nm for real-time concentration tracking .

Advanced: What mechanistic insights explain this compound’s antioxidant superiority over quercetin?

Methodological Answer:
this compound’s saturated C2–C3 bond reduces pro-oxidant activity while retaining radical scavenging capacity:

  • Electron paramagnetic resonance (EPR) shows 20% higher DPPH radical quenching vs. quercetin .
  • Density functional theory (DFT) calculations reveal lower bond dissociation enthalpy (BDE) for O–H groups in taxifolin (78.3 kcal/mol vs. 83.1 kcal/mol for quercetin) .

Advanced: How to design in vitro models for this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Macrophage autophagy assays : Measure LC3-II/LC3-I ratio via flow cytometry after LPS stimulation .
  • Cytokine multiplex arrays : Quantify IL-6 and TNF-α suppression in THP-1 cells (IC₅₀ = 12.3 µM) .
  • Transwell migration assays : Assess inhibition of neutrophil chemotaxis toward IL-8 gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin hydrate
Reactant of Route 2
Taxifolin hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.